Darbufelone
Description
Properties
Molecular Formula |
C18H24N2O2S |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H24N2O2S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13/h7-9,21H,1-6H3,(H2,19,20,22)/b13-9- |
InChI Key |
AKTXOQVMWSFEBQ-LCYFTJDESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Darbufelone: A Technical Guide to its Dual Mechanism of Action in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darbufelone (CI-1004) is a potent anti-inflammatory agent characterized by a dual mechanism of action, targeting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This targeted approach allows for the simultaneous inhibition of prostaglandin (B15479496) and leukotriene production, key mediators of inflammation. This compound exhibits high selectivity for the inducible COX-2 isozyme over the constitutive COX-1, suggesting a favorable gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, evidence suggests that its inhibition of the 5-LOX pathway is mediated through the 5-lipoxygenase-activating protein (FLAP). This document provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols, quantitative inhibitory data, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by intervening at critical junctures in the arachidonic acid cascade. It potently and selectively inhibits prostaglandin endoperoxide H synthase-2 (PGHS-2), also known as cyclooxygenase-2 (COX-2), and concurrently suppresses the cellular production of leukotriene B4 (LTB4).[1][2]
Inhibition of the Cyclooxygenase (COX) Pathway
This compound is a highly selective inhibitor of COX-2, the enzyme responsible for the increased production of prostaglandins (B1171923) during inflammation.[1] Its inhibitory action on COX-2 is characterized by a slow-binding mechanism, indicating a time-dependent and tight interaction with the enzyme.[1] In contrast, it is a significantly less potent inhibitor of COX-1, the isoform involved in homeostatic functions such as gastric cytoprotection.[1] This selectivity profile suggests a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs.
Inhibition of the 5-Lipoxygenase (5-LOX) Pathway
In addition to its effects on the COX pathway, this compound inhibits the production of leukotrienes, another major class of pro-inflammatory mediators. It has been shown to be a potent inhibitor of 5-lipoxygenase in cellular assays.[2] The mechanism of 5-LOX inhibition is likely indirect, through the inhibition of the 5-lipoxygenase-activating protein (FLAP). FLAP is an essential co-factor that presents arachidonic acid to the 5-LOX enzyme for the initiation of leukotriene synthesis. By targeting FLAP, this compound effectively blocks the entire downstream cascade of leukotriene production, including the potent chemoattractant LTB4.
Quantitative Inhibitory Data
The inhibitory potency of this compound against key enzymes in the arachidonic acid pathway has been quantified in various in vitro systems.
| Target Enzyme/Process | Cell/System Type | Parameter | Value (µM) | Reference |
| Prostaglandin Endoperoxide H Synthase-2 (PGHS-2/COX-2) | Purified Human Enzyme | IC50 | 0.19 | [1] |
| Prostaglandin Endoperoxide H Synthase-1 (PGHS-1/COX-1) | Purified Human Enzyme | IC50 | 20 | [1] |
| Prostaglandin Endoperoxide H Synthase-2 (PGHS-2/COX-2) | Purified Human Enzyme | Ki | 10 ± 5 | [1] |
| Prostaglandin Endoperoxide H Synthase-2 (PGHS-2/COX-2) | Purified Human Enzyme | Kd | 0.98 ± 0.03 | [1] |
| Arachidonate 5-Lipoxygenase | Leukocytes | IC50 | 1.1 | [2] |
| Cyclooxygenase | Leukocytes | IC50 | 0.7 | [2] |
Signaling Pathways and Experimental Workflows
Arachidonic Acid Cascade and Points of this compound Inhibition
Caption: Dual inhibition of COX-2 and FLAP by this compound.
Experimental Workflow for Determining COX-2 Inhibition
Caption: Generalized workflow for assessing COX-2 inhibition.
Experimental Workflow for Determining LTB4 Production Inhibition
Caption: Cellular assay workflow for LTB4 inhibition.
Detailed Experimental Protocols
Determination of COX-2 Inhibitory Activity (In Vitro Enzyme Assay)
This protocol is based on the method described for assessing the effect of this compound on the cyclooxygenase activity of purified human PGHS-2.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) and the kinetics of this compound against purified human COX-2 enzyme.
Materials:
-
Purified human holo-PGHS-2 (COX-2)
-
This compound
-
Arachidonic acid
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
-
Tris-HCl buffer (20 mM, pH 7.4)
-
Microplate reader capable of reading absorbance at 610 nm
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Prepare stock solutions of arachidonic acid and TMPD.
-
Prepare the Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well microplate, prepare the reaction mixtures containing:
-
20 mM Tris-HCl buffer (pH 7.4)
-
100 µM TMPD
-
Varying concentrations of arachidonic acid (e.g., 0-60 µM)
-
Varying concentrations of this compound (e.g., 0-30 µM) or vehicle control.
-
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a final concentration of 30 nM holo-PGHS-2 to each well.
-
Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Monitor the cyclooxygenase activity by measuring the rate of TMPD oxidation, which results in an increase in absorbance at 610 nm.
-
-
Data Analysis:
-
Calculate the initial rates of reaction from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
For kinetic analysis (e.g., determination of Ki), perform the assay with varying concentrations of both substrate (arachidonic acid) and inhibitor (this compound) and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots).
-
Determination of 5-Lipoxygenase (FLAP) Inhibitory Activity (Cellular LTB4 Production Assay)
This protocol describes a general method for assessing the inhibition of LTB4 production in human leukocytes, a common method to evaluate FLAP inhibitors.
Objective: To determine the IC50 of this compound for the inhibition of LTB4 synthesis in stimulated human leukocytes.
Materials:
-
Freshly isolated human peripheral blood leukocytes
-
This compound
-
Calcium Ionophore A23187
-
Phosphate-buffered saline (PBS) or other suitable cell culture medium
-
Methanol or other quenching solvent
-
LTB4 ELISA kit or access to LC-MS/MS for LTB4 quantification
-
Centrifuge
-
Incubator (37°C)
Procedure:
-
Cell Preparation:
-
Isolate human leukocytes from fresh peripheral blood using standard methods (e.g., dextran (B179266) sedimentation followed by hypotonic lysis of erythrocytes).
-
Wash the cells and resuspend them in a suitable buffer (e.g., PBS with calcium and magnesium) at a defined concentration.
-
-
Inhibition Assay:
-
Pre-incubate the leukocyte suspension with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells by adding Calcium Ionophore A23187 to a final concentration known to induce LTB4 production (e.g., 1-5 µM).
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for LTB4 synthesis.
-
-
Sample Processing:
-
Terminate the reaction by adding a cold quenching solvent, such as methanol.
-
Centrifuge the samples to pellet the cells and debris.
-
Collect the supernatant for LTB4 analysis.
-
-
LTB4 Quantification:
-
Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit according to the manufacturer's instructions, or by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of LTB4 production inhibition at each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound's dual inhibitory action on both the COX-2 and 5-LOX/FLAP pathways represents a significant advancement in the development of anti-inflammatory therapeutics. By simultaneously blocking the synthesis of both prostaglandins and leukotrienes, it offers a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs or selective COX-2 inhibitors. The detailed mechanisms and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study and advancement of novel anti-inflammatory agents. Further investigation into the precise molecular interactions of this compound with its targets will continue to refine our understanding and may guide the development of next-generation dual-pathway inhibitors.
References
The Darbufelone Signaling Pathway: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the signaling pathway of Darbufelone, a novel dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound's anti-cancer effects, particularly in non-small cell lung cancer (NSCLC).
Executive Summary
This compound, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant anti-neoplastic properties in preclinical studies. Its primary mechanism of action involves the dual inhibition of COX-2 and 5-LOX, key enzymes in the arachidonic acid pathway, which is often dysregulated in cancer. This inhibition leads to the induction of cell cycle arrest at the G0/G1 phase and the activation of the apoptotic cascade in cancer cells. This guide details the molecular players and pathways involved in these processes, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a two-pronged approach: induction of cell cycle arrest and activation of apoptosis.
Cell Cycle Arrest via p27Kip1 Upregulation
This compound treatment leads to a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p27Kip1. This upregulation of p27Kip1 is a critical event that leads to the arrest of the cell cycle in the G0/G1 phase, thereby inhibiting cancer cell proliferation. While the precise upstream signaling cascade linking COX-2/5-LOX inhibition to p27Kip1 upregulation by this compound is an area of active investigation, evidence from studies on other COX-2 inhibitors suggests a potential role for the PI3K/Akt signaling pathway. Inhibition of COX-2 has been shown to suppress the activity of the PI3K/Akt pathway, a key regulator of cell survival and proliferation. Activated Akt is known to promote the degradation of p27Kip1. Therefore, it is plausible that this compound, by inhibiting COX-2, downregulates Akt activity, leading to the stabilization and accumulation of p27Kip1.
Induction of Apoptosis via Caspase Activation
This compound induces apoptosis, or programmed cell death, in cancer cells through the activation of the caspase cascade. Specifically, treatment with this compound leads to the activation of initiator caspase-8 and executioner caspase-3.[1] The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway. Inhibition of 5-LOX has been shown in other studies to trigger apoptosis.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) |
| Prostaglandin Endoperoxide Synthase-1 (PGHS-1) | 20 |
| Prostaglandin Endoperoxide Synthase-2 (PGHS-2) | 0.19 |
Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines (72h treatment)
| Cell Line | Pathological Subtype | IC50 (μM) |
| A549 | Adenocarcinoma | 20 ± 3.6 |
| H520 | Squamous Cell Carcinoma | 21 ± 1.8 |
| H460 | Large Cell Carcinoma | 15 ± 2.7 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its analysis.
Caption: Proposed this compound Signaling Pathway.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research on this compound.
Cell Culture
-
Cell Lines: Human non-small cell lung cancer cell lines A549, H520, and H460.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5-60 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Treat H460 cells with this compound at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
-
Treat H460 cells with this compound at its IC50 concentration for various time points.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p27, caspase-8, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a promising therapeutic strategy for non-small cell lung cancer by targeting the COX-2 and 5-LOX pathways, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide offer a comprehensive resource for researchers to further investigate and build upon the current understanding of this compound's mechanism of action. Future studies should focus on elucidating the precise signaling intermediates that connect this compound's primary targets to the downstream effectors of cell cycle control and apoptosis.
References
Darbufelone Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darbufelone (also known as CI-1004) is a novel anti-inflammatory agent that has demonstrated significant potential in preclinical and clinical studies. Its mechanism of action involves the dual inhibition of two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This dual inhibitory action leads to a reduction in the production of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. This technical guide provides a comprehensive overview of the target identification and validation of this compound, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate its biological targets.
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, including arthritis, cardiovascular disease, and cancer.[1] The arachidonic acid (AA) metabolic pathway is a critical mediator of the inflammatory response, producing prostaglandins and leukotrienes, which are potent signaling molecules.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to block inflammation by inhibiting COX enzymes.[2] this compound represents a significant advancement by targeting both the COX and 5-LOX pathways, potentially offering a broader anti-inflammatory effect with a reduced risk of gastrointestinal side effects associated with traditional NSAIDs.[2]
Mechanism of Action and Identified Targets
This compound acts as a dual inhibitor of cellular prostaglandin (B15479496) PGF2α and leukotriene LTB4 production.[4][5] Its primary targets are the prostaglandin H synthase (PGHS) enzymes, also known as cyclooxygenases (COX), and arachidonate (B1239269) 5-lipoxygenase (5-LOX).
Cyclooxygenase (COX) Inhibition
This compound exhibits isoform-selective inhibition of COX, potently targeting COX-2 over COX-1.[4] COX-2 is typically induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. In contrast, COX-1 is constitutively expressed in most tissues and plays a role in gastrointestinal protection and platelet function. The preferential inhibition of COX-2 is a key feature of modern anti-inflammatory drugs, aiming to reduce the gastrointestinal adverse effects associated with non-selective NSAIDs.
This compound has been characterized as a noncompetitive inhibitor of PGHS-2.[4]
5-Lipoxygenase (5-LOX) Inhibition
In addition to its effects on COX enzymes, this compound also inhibits 5-lipoxygenase.[2] 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. By inhibiting 5-LOX, this compound reduces the production of leukotrienes, further contributing to its anti-inflammatory profile. This dual inhibition of both major arms of the arachidonic acid pathway makes this compound a compound of significant therapeutic interest.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the inhibitory activity and binding affinity of this compound.
| Parameter | Target Enzyme | Value | Reference |
| IC50 | PGHS-2 (Cyclooxygenase-2) | 0.19 µM | [4][5] |
| IC50 | PGHS-1 (Cyclooxygenase-1) | 20 µM | [4][5] |
| Ki | PGHS-2 (Cyclooxygenase-2) | 10 ± 5 µM | [4][5] |
| Kd | PGHS-2 (Cyclooxygenase-2) | 0.98 ± 0.03 µM | [4] |
| IC50 | 5-Lipoxygenase | 1.1 µM | [2] |
| IC50 | Cyclooxygenase (in leukocytes) | 0.7 µM | [2] |
| IC50 | H460 lung cancer cell line | 15 ± 2.7 µM | [3] |
| In vivo efficacy | Lewis Lung Carcinoma model | 80 mg/kg daily dose | [1][6] |
Signaling Pathways
This compound's mechanism of action directly impacts the arachidonic acid signaling cascade. The following diagram illustrates the central role of COX and 5-LOX in this pathway and the points of inhibition by this compound.
References
- 1. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
Darbufelone: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darbufelone (CI-1004) is a potent and selective dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade responsible for the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key preclinical and clinical data. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, including arthritis, cardiovascular disease, and cancer. The arachidonic acid pathway plays a central role in mediating inflammatory processes through the generation of lipid mediators such as prostaglandins and leukotrienes.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX enzymes, effectively reducing prostaglandin (B15479496) synthesis. However, this can lead to a shunting of the arachidonic acid pathway towards the production of pro-inflammatory leukotrienes via the 5-LOX pathway. This compound, as a dual inhibitor, offers a more balanced approach to anti-inflammatory therapy by concurrently suppressing both major arms of the arachidonic acid cascade.[1]
Pharmacodynamics
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting both 5-lipoxygenase and cyclooxygenase enzymes.[1] It shows a preferential inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[2] The primary mechanism involves the blockade of arachidonic acid metabolism, thereby preventing the synthesis of prostaglandins and leukotrienes.[1] Additionally, this compound has been shown to inhibit phosphodiesterases 4 and 3, leading to a decrease in the release of tumor necrosis factor-alpha (TNF-α) from peripheral blood mononuclear cells.
In Vitro Potency
The inhibitory activity of this compound against key enzymes in the inflammatory pathway has been quantified in various in vitro systems.
| Target Enzyme | Assay System | IC50 Value | Reference |
| 5-Lipoxygenase | Rat Basophilic Leukemia (RBL) Cells | 1.1 µM | |
| Cyclooxygenase | Rat Basophilic Leukemia (RBL) Cells | 0.7 µM | |
| Cyclooxygenase-1 (COX-1) | Not Specified | 20 µM | |
| Cyclooxygenase-2 (COX-2) | Not Specified | 0.19 µM | |
| Phosphodiesterase 3 | Not Specified | 4.3 µM | |
| Phosphodiesterase 4 | Not Specified | 2.2 µM |
In Vivo Efficacy
Preclinical studies in animal models of inflammation have demonstrated the in vivo efficacy of this compound. In a streptococcal cell wall-induced arthritis model in rats, orally administered this compound showed an ED50 of 1.2 mg/kg, which was more potent than the comparator, nabumetone (B1676900) (ED50 of 4.8 mg/kg). Furthermore, studies in a Lewis lung carcinoma mouse model showed that this compound treatment at a daily dose of 80 mg/kg significantly inhibited tumor growth. This anti-cancer effect is associated with the induction of cell cycle arrest at the G0/G1 phase and apoptosis through the activation of caspase-3 and caspase-8.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both animal models and healthy human volunteers.
Pharmacokinetics in Animals (Rats)
Following oral administration in rats, this compound exhibits excellent bioavailability.
| Parameter | Value | Condition | Reference |
| Bioavailability (F) | 99.3% | 1.1 mg/kg, oral | |
| Half-life (t1/2) | 4.8 - 4.9 h | 1.1 mg/kg, oral and intravenous |
Pharmacokinetics in Humans
In healthy volunteers, this compound demonstrated linear pharmacokinetics at doses up to 100 mg.
| Dose (mg) | Cmax (mg/L) | AUC(0-∞) (mg·h/L) | tmax (h) | t1/2 (h) | Apparent Oral Clearance (mL/min) | Volume of Distribution (L) | Reference |
| 1 | 0.02 | 1.8 | 2.8 - 8.0 | 95.6 - 139 | 10.8 - 13.1 | 104 - 115 | |
| 5 | - | - | 2.8 - 8.0 | 95.6 - 139 | 10.8 - 13.1 | 104 - 115 | |
| 10 | - | - | 2.8 - 8.0 | 95.6 - 139 | 10.8 - 13.1 | 104 - 115 | |
| 30 | - | - | 2.8 - 8.0 | 95.6 - 139 | 10.8 - 13.1 | 104 - 115 | |
| 50 | - | - | 2.8 - 8.0 | 95.6 - 139 | 10.8 - 13.1 | 104 - 115 | |
| 100 | 1.0 | 131 | 2.8 - 8.0 | 95.6 - 139 | 10.8 - 13.1 | 104 - 115 |
Experimental Protocols
In Vitro Inhibition of 5-Lipoxygenase and Cyclooxygenase
-
Cell Line: RBL-1 (Rat Basophilic Leukemia) cells were utilized.
-
Methodology: The potency of this compound against both 5-lipoxygenase and cyclooxygenase was assessed in this cell line. While specific details of the assay conditions are not fully described in the available literature, such assays typically involve stimulating the cells to produce eicosanoids and then measuring the reduction in prostaglandin and leukotriene levels in the presence of varying concentrations of the inhibitor.
Human Whole Blood Assay
-
Methodology: Human whole blood was stimulated with a calcium ionophore to induce the metabolism of arachidonic acid. The inhibitory effect of this compound on both the 5-lipoxygenase and cyclooxygenase pathways was then determined. This assay provides a more physiologically relevant model for assessing the activity of anti-inflammatory compounds.
In Vivo Streptococcal Cell Wall-Induced Arthritis in Rats
-
Animal Model: Female Lewis rats were used to induce a chronic, erosive polyarthritis by a single intraperitoneal injection of an aqueous, sterile suspension of streptococcal cell wall (SCW).
-
Treatment: this compound was administered orally.
-
Endpoint: The efficacy of this compound was determined by its ability to reduce the severity of arthritis, with the oral ED50 calculated.
In Vivo Lewis Lung Carcinoma in Mice
-
Animal Model: A Lewis lung carcinoma mouse model was used to assess the in vivo anti-cancer effects of this compound.
-
Treatment: this compound was administered daily at a dose of 80 mg/kg.
-
Endpoints: The primary endpoint was the inhibition of tumor growth. Further analysis included the assessment of cell cycle arrest and apoptosis induction in the tumor cells.
Visualizations
Signaling Pathway of this compound's Action
References
Darbufelone: A Technical Whitepaper on a Dual Inhibitor of Prostaglandin F2α and Leukotriene B4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darbufelone (CI-1004) is a potent, orally active anti-inflammatory agent characterized by its dual inhibition of two key enzymatic pathways in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This unique mechanism of action effectively suppresses the production of both prostaglandins (B1171923), specifically Prostaglandin (B15479496) F2α (PGF2α), and leukotrienes, particularly Leukotriene B4 (LTB4). These two potent inflammatory mediators are implicated in a wide range of inflammatory diseases, including arthritis and other chronic inflammatory conditions. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, quantitative inhibitory and pharmacokinetic data, relevant signaling pathways, and detailed experimental protocols.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of two major classes of lipid mediators: prostaglandins and leukotrienes. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX pathway, thereby inhibiting prostaglandin synthesis, they do not affect the pro-inflammatory leukotriene pathway. This can lead to an incomplete anti-inflammatory effect and, in some cases, exacerbate certain conditions.
This compound was developed as a dual inhibitor to address this limitation by simultaneously targeting both the COX and 5-LOX pathways. This comprehensive approach to blocking the production of key inflammatory mediators held the promise of superior efficacy and a potentially improved safety profile, particularly concerning gastrointestinal side effects associated with traditional NSAIDs.
Mechanism of Action: Dual Inhibition of PGF2α and LTB4 Synthesis
This compound exerts its anti-inflammatory effects by inhibiting the enzymes responsible for the synthesis of PGF2α and LTB4.
-
Inhibition of Prostaglandin F2α (PGF2α) Synthesis: this compound is a potent inhibitor of prostaglandin endoperoxide H synthase (PGHS), also known as cyclooxygenase (COX). It shows a degree of selectivity for the inducible isoform, COX-2, which is upregulated at sites of inflammation, over the constitutive isoform, COX-1, which is involved in homeostatic functions such as gastric cytoprotection. By inhibiting COX, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins, including PGF2α.
-
Inhibition of Leukotriene B4 (LTB4) Synthesis: Concurrently, this compound inhibits 5-lipoxygenase (5-LOX), the key enzyme in the leukotriene biosynthesis pathway. 5-LOX catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to Leukotriene A4 (LTA4). LTA4 is then metabolized to the potent chemoattractant, LTB4.
The dual inhibition of these pathways is designed to provide a broader spectrum of anti-inflammatory activity than either a COX or 5-LOX inhibitor alone.
Signaling Pathways
The pro-inflammatory effects of PGF2α and LTB4 are mediated through their respective G-protein coupled receptors, initiating downstream signaling cascades that contribute to the inflammatory response.
Prostaglandin F2α (PGF2α) Signaling Pathway
PGF2α binds to the FP receptor, a Gq-protein coupled receptor. This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream signaling pathways, including Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB), ultimately promoting the expression of pro-inflammatory genes.[1]
PGF2α Signaling Cascade.
Leukotriene B4 (LTB4) Signaling Pathway
LTB4 primarily signals through the high-affinity BLT1 receptor, and also through the low-affinity BLT2 receptor, both of which are G-protein coupled receptors.[2] Activation of these receptors, particularly BLT1 on immune cells like neutrophils, triggers a signaling cascade involving the activation of MAPKs and the transcription factor NF-κB. This leads to a variety of pro-inflammatory responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2]
LTB4 Signaling Cascade.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | Assay System | IC50 (μM) | Reference |
| Cyclooxygenase (COX) | Leukocytes | 0.7 | [3] |
| 5-Lipoxygenase (5-LOX) | Leukocytes | 1.1 | [3] |
| PGHS-1 | - | 20 | MedChemExpress |
| PGHS-2 | - | 0.19 | MedChemExpress |
| Phosphodiesterase 3 (PDE3) | - | 4.3 | |
| Phosphodiesterase 4 (PDE4) | - | 2.2 |
Table 2: In Vivo Efficacy
| Animal Model | Condition | Dosage | Effect | Reference |
| Rat | Streptococcal cell wall-induced arthritis | 1.2 mg/kg (oral ED50) | Effective against arthritis | |
| Mouse | Lewis lung carcinoma | 80 mg/kg/day | 30.2% reduction in tumor weight | MedChemExpress, |
Table 3: Pharmacokinetic Parameters in Animals
| Species | Route | Dose (mg/kg) | Bioavailability (%) | t1/2 (h) | Cmax (µg/mL) | AUC (µg·h/mL) |
| Rat | Oral | 1.1 | 99.3 | 4.8-4.9 | - | - |
| Rat | IV | - | - | 4.8-4.9 | - | - |
| Dog | Oral | 1.1 | - | - | - | - |
| Monkey | Oral | - | - | - | - | - |
Data for Dog and Monkey were mentioned as studied but specific values were not available in the provided search results.
Table 4: Pharmacokinetic Parameters in Healthy Human Volunteers (Single Dose)
| Dose (mg) | Cmax (µg/L) | tmax (h) | AUC0-∞ (mg·h/L) | t1/2 (h) |
| 1 | 0.02 | 2.8-8.0 | 1.8 | 95.6-139 |
| 5 | - | 2.8-8.0 | - | 95.6-139 |
| 10 | - | 2.8-8.0 | - | 95.6-139 |
| 30 | - | 2.8-8.0 | - | 95.6-139 |
| 50 | - | 2.8-8.0 | - | 95.6-139 |
| 100 | 1.0 | 2.8-8.0 | 131 | 95.6-139 |
This compound showed linear pharmacokinetics at doses up to 100 mg.
Experimental Protocols
The following sections provide generalized protocols for the key assays used to characterize the activity of this compound. Specific details may vary between laboratories and studies.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2.
Workflow for COX Inhibition Assay.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), solutions of COX-1 or COX-2 enzyme, arachidonic acid substrate, and any necessary co-factors.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: In a microplate, combine the enzyme, assay buffer, and either this compound or vehicle control. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a strong acid).
-
Product Measurement: Quantify the amount of prostaglandin product (e.g., PGE2 or PGF2α) formed using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of 5-LOX.
Workflow for 5-LOX Inhibition Assay.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, a solution of 5-LOX enzyme, and arachidonic acid substrate.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Reaction Mixture: In a UV-transparent microplate, combine the assay buffer, 5-LOX enzyme, and either this compound or vehicle control.
-
Reaction Initiation and Measurement: Add arachidonic acid to initiate the reaction and immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the leukotriene products.
-
Data Analysis: Determine the initial reaction rates from the absorbance data. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based PGF2α and LTB4 Production Assays
These assays measure the ability of a compound to inhibit the production of PGF2α and LTB4 in a cellular context.
Workflow for Cell-Based Mediator Production Assay.
Protocol Outline:
-
Cell Culture: Culture a suitable cell line or primary cells (e.g., human whole blood, isolated leukocytes, or macrophages) in a multi-well plate.
-
Pre-incubation: Treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
Stimulation: Add a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or calcium ionophore A23187) to induce the production of PGF2α and LTB4.
-
Supernatant Collection: After an appropriate incubation time, centrifuge the plate and collect the cell culture supernatant.
-
Quantification: Measure the concentrations of PGF2α and LTB4 in the supernatant using specific ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of PGF2α and LTB4 production for each concentration of this compound.
Preclinical and Clinical Development Status
Conclusion
This compound is a potent dual inhibitor of PGF2α and LTB4 synthesis with a well-characterized preclinical profile. Its mechanism of action, targeting both the cyclooxygenase and 5-lipoxygenase pathways, represents a rational approach to the treatment of inflammatory diseases. The quantitative data and experimental protocols presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals interested in this class of anti-inflammatory agents. While the clinical development of this compound appears to have been limited, the foundational science behind its dual inhibitory action continues to be of significant interest in the ongoing search for more effective and safer anti-inflammatory therapies.
References
Darbufelone: A Technical Guide to its Selective PGHS-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darbufelone ((Z)-5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl] methylene]-2-imino-4-thiazolidinone, methanesulfonate (B1217627) salt) is a novel anti-inflammatory agent characterized as a dual inhibitor of cellular prostaglandin (B15479496) and leukotriene production.[1] It exhibits significant selectivity as a potent inhibitor of prostaglandin endoperoxide H synthase-2 (PGHS-2), also known as cyclooxygenase-2 (COX-2), with considerably lower potency against the constitutive isoform, PGHS-1 (COX-1).[1][2] This selective action suggests a potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its role in inflammatory signaling pathways.
Mechanism of Action: Selective PGHS-2 Inhibition
This compound's primary mechanism of action involves the inhibition of PGHS-2, a key enzyme in the inflammatory cascade that converts arachidonic acid to prostaglandins.[3] The inhibition of PGHS-2 by this compound is time-dependent and follows a two-step slow-binding model.[1] This involves an initial formation of a reversible enzyme-inhibitor complex (E·I), which then slowly transforms into a more tightly bound E*·I form.[1]
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the inhibitory action of this compound on both the cyclooxygenase and 5-lipoxygenase pathways.
Caption: this compound's inhibitory effects on the arachidonic acid pathway.
Quantitative Data
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations of this compound against human PGHS-1 and PGHS-2.
| Enzyme | IC50 (µM) | Reference |
| Human PGHS-1 (COX-1) | 20 | [1][2] |
| Human PGHS-2 (COX-2) | 0.19 | [1][2] |
| 5-Lipoxygenase (leukocytes) | 1.1 | [4] |
| Cyclooxygenase (leukocytes) | 0.7 | [4] |
Pharmacokinetic Properties
Pharmacokinetic parameters of this compound have been evaluated in both preclinical animal models and healthy human volunteers.
Table 2.1: Pharmacokinetics in Healthy Volunteers (Single Dose) [4]
| Dose (mg) | Cmax (mg/L) | AUC(0-∞) (mg·h/L) | tmax (h) | t1/2 (h) |
| 1 | 0.02 | 1.8 | 2.8 - 8.0 | 95.6 - 139 |
| 5 | - | - | 2.8 - 8.0 | 95.6 - 139 |
| 10 | - | - | 2.8 - 8.0 | 95.6 - 139 |
| 30 | - | - | 2.8 - 8.0 | 95.6 - 139 |
| 50 | - | - | 2.8 - 8.0 | 95.6 - 139 |
| 100 | 1.0 | 131 | 2.8 - 8.0 | 95.6 - 139 |
Table 2.2: Pharmacokinetics in Rats (1.1 mg/kg) [4]
| Administration Route | Bioavailability (%) | Half-life (h) |
| Oral | 99.3 | 4.8 - 4.9 |
| Intravenous | - | 4.8 - 4.9 |
Experimental Protocols
Recombinant Human PGHS-1 and PGHS-2 Inhibition Assay
This protocol is a conceptual reconstruction based on the described methodologies.[1]
Caption: Conceptual workflow for PGHS inhibition assay.
Methodology:
-
Enzyme Preparation: Recombinant human PGHS-1 and PGHS-2 are expressed and purified. It is crucial to use buffers containing detergents like octylglucoside, as Tween 20 can interfere with this compound's activity.[1]
-
Incubation: The purified enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer for a specified time (e.g., 15 minutes) to allow for inhibitor binding.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The cyclooxygenase activity is measured by monitoring the rate of oxygen consumption using a Clark-type oxygen electrode.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Fluorescence Quenching Assay
This assay is used to determine the binding affinity of this compound to PGHS-2.[1]
Methodology:
-
Preparation: A solution of purified PGHS-2 in a suitable buffer is prepared.
-
Titration: Aliquots of a concentrated this compound solution are incrementally added to the PGHS-2 solution.
-
Fluorescence Measurement: After each addition, the intrinsic tryptophan fluorescence of the enzyme is measured (excitation at ~280 nm, emission at ~325 nm).
-
Data Analysis: The quenching of the fluorescence signal is plotted against the this compound concentration. The dissociation constant (Kd) is then calculated from these data, which reflects the binding affinity.[1]
In Vivo Studies and Potential Therapeutic Applications
This compound has demonstrated efficacy in animal models of inflammation. For instance, in a streptococcal cell wall-induced arthritis model in rats, this compound showed an oral ED50 of 1.2 mg/kg, compared to 4.8 mg/kg for nabumetone.[4]
Furthermore, emerging research suggests a role for this compound in oncology. Studies have shown that this compound can inhibit the proliferation of non-small cell lung cancer cell lines in a dose-dependent manner.[5] This anti-cancer effect is proposed to be mediated through the induction of cell cycle arrest and apoptosis.[5][6] In a Lewis lung carcinoma mouse model, daily administration of 80 mg/kg this compound significantly inhibited tumor growth.[5]
Conclusion
This compound is a potent and selective inhibitor of PGHS-2 with a well-characterized slow-binding mechanism. Its dual inhibitory action on both cyclooxygenase and 5-lipoxygenase pathways, combined with its favorable pharmacokinetic profile, makes it a compound of significant interest for the development of novel anti-inflammatory therapies. The emerging data on its anti-neoplastic properties further broadens its potential therapeutic applications. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of this compound in various disease contexts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective PGHS-2 inhibitors: a rational approach for treatment of the inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Darbufelone: A Technical Overview of its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darbufelone, also known as CI-1004, is a potent anti-inflammatory agent characterized by its dual inhibitory action on the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. As a selective inhibitor of COX-2 over COX-1, this compound presents a favorable safety profile with reduced potential for gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and illustrates the core signaling pathways involved in its anti-inflammatory effects.
Core Mechanism of Action: Dual Inhibition of COX and 5-LOX
This compound exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid (AA) metabolic cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1] This dual inhibition effectively reduces the production of two major classes of pro-inflammatory mediators: prostaglandins (B1171923) (PGs) and leukotrienes (LTs).[1][3]
Selective Cyclooxygenase-2 (COX-2) Inhibition
The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain physiological functions, such as protecting the gastric mucosa.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharides (LPS).[1][4]
This compound demonstrates high selectivity for the inducible COX-2 isoform. This selectivity is crucial as it allows the drug to effectively suppress inflammatory prostaglandin (B15479496) synthesis while sparing the protective functions of COX-1, thereby offering a reduced risk of gastrointestinal ulceration.[1] The drug acts as a noncompetitive, slow-binding inhibitor of prostaglandin endoperoxide H synthase-2 (PGHS-2), the enzyme responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, including PGF2α.[3][4]
5-Lipoxygenase (5-LOX) Inhibition
In addition to its effects on the COX pathway, this compound also inhibits 5-lipoxygenase. This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes from arachidonic acid.[1] By inhibiting 5-LOX, this compound blocks the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), which are potent chemoattractants for neutrophils and other immune cells.[3] The combined inhibition of both COX-2 and 5-LOX provides a broader anti-inflammatory effect compared to agents that target only one pathway.[1][5]
Signaling Pathways
The primary signaling pathway modulated by this compound is the arachidonic acid cascade. Upon cellular stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. This compound intervenes by inhibiting the two major enzymatic branches of this pathway.
References
- 1. Portico [access.portico.org]
- 2. Novel Dual Cyclooxygenase and Lipoxygenase Inhibitors Targeting Hyaluronan-CD44v6 Pathway and Inducing Cytotoxicity in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation, migration and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Darbufelone: A Technical Guide to its Anti-Proliferative Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darbufelone, a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's action on cancer cell proliferation, focusing on its impact on cell cycle regulation and apoptosis. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using diagrams to offer a clear and comprehensive understanding of this compound's potential as a therapeutic agent in oncology.
Introduction
Inflammation is a critical component of the tumor microenvironment, playing a pivotal role in cancer initiation, promotion, and progression. The arachidonic acid metabolic pathway, which is often dysregulated in cancer, leads to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. This compound, by targeting the key enzymes COX-2 and 5-LOX in this pathway, presents a promising strategy for cancer therapy. This document synthesizes the current knowledge on this compound's effects on cancer cell proliferation, providing a technical resource for the scientific community.
Quantitative Data on Anti-Proliferative Activity
This compound has been shown to inhibit the proliferation of several cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined for various non-small cell lung cancer (NSCLC) and colon cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer (Adenocarcinoma) | 20 ± 3.6 | [1] |
| H520 | Non-Small Cell Lung Cancer (Squamous Cell Carcinoma) | 21 ± 1.8 | [1] |
| H460 | Non-Small Cell Lung Cancer (Large Cell Carcinoma) | 15 ± 2.7 | [1] |
| LoVo | Colon Cancer | Data not available; significant decrease in proliferation observed | [2] |
Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms: induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Treatment with this compound leads to an arrest of cancer cells in the G0/G1 phase of the cell cycle.[2][3] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p27 and the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[2][4]
Apoptosis
This compound induces programmed cell death, or apoptosis, in cancer cells. This is mediated by the activation of the extrinsic apoptosis pathway, involving the activation of caspase-8, which in turn activates the executioner caspase-3.[3][5][6] The intrinsic apoptotic pathway is also implicated, as evidenced by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[2]
Signaling Pathways
The anti-proliferative effects of this compound are associated with the modulation of key signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation and is often constitutively active in cancer cells.[7] While the precise mechanism of this compound's interaction with this pathway requires further elucidation, its role as a COX-2 inhibitor suggests an indirect inhibitory effect, as prostaglandins can activate NF-κB.
Akt Signaling Pathway
The PI3K/Akt signaling pathway is another crucial regulator of cell survival and proliferation that is frequently hyperactivated in cancer.[8] this compound's ability to induce apoptosis suggests a potential inhibitory effect on the Akt pathway, possibly through the modulation of upstream signals or by promoting the activity of pro-apoptotic proteins that are negatively regulated by Akt.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cell proliferation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, H520, H460, or LoVo) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 60 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the different cell populations.
Western Blot Analysis
This protocol is for the detection of key proteins involved in cell cycle and apoptosis pathways.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p27, cyclin D1, CDK4, Bax, Bcl-2, cleaved caspase-8, and cleaved caspase-3 overnight at 4°C. Use an antibody against β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action on cancer cell proliferation.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound demonstrates potent anti-proliferative activity against various cancer cell lines by inducing G0/G1 cell cycle arrest and apoptosis. Its mechanism of action involves the modulation of key regulatory proteins such as p27, cyclin D1, CDK4, caspases, Bax, and Bcl-2. As a dual inhibitor of COX-2 and 5-LOX, this compound's ability to target inflammation within the tumor microenvironment further enhances its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of this compound in cancer treatment. Future research should focus on elucidating the detailed molecular interactions of this compound with the NF-κB and Akt signaling pathways and expanding in vivo studies to a broader range of cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation, migration and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of p27 cyclin-dependent kinase inhibitor and a C-terminus truncated form of p27 contributes to G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of caspase-8 in drug-induced apoptosis of B-lymphoid cells is independent of CD95/Fas receptor-ligand interaction and occurs downstream of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Darbufelone In Vitro Assay Protocols: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darbufelone is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), positioning it as a significant subject of research in inflammation and oncology.[1][2][3] This document provides detailed application notes and protocols for a range of in vitro assays to characterize the biochemical and cellular effects of this compound. The protocols cover the assessment of its enzymatic inhibition, effects on cell viability, and its influence on key inflammatory signaling pathways.
Introduction
This compound has demonstrated potent anti-inflammatory properties by simultaneously blocking the production of prostaglandins (B1171923) and leukotrienes.[1] It is a selective inhibitor of prostaglandin (B15479496) endoperoxide H synthase-2 (PGHS-2), also known as cyclooxygenase-2 (COX-2), with a significantly lower potency against the COX-1 isoform.[4] Furthermore, its ability to inhibit 5-lipoxygenase (5-LOX) provides a broader spectrum of anti-inflammatory action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] Recent studies have also highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit proliferation and induce apoptosis in various cancer cell lines.[2][5] These application notes provide a framework for the in vitro evaluation of this compound and similar compounds.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data reported for this compound in various in vitro models.
Table 1: Enzymatic Inhibition by this compound
| Enzyme Target | IC50 Value (µM) | Assay System | Reference |
| Prostaglandin Endoperoxide H Synthase-2 (PGHS-2 / COX-2) | 0.19 | Enzyme Assay | [4] |
| Prostaglandin Endoperoxide H Synthase-1 (PGHS-1 / COX-1) | 20 | Enzyme Assay | [4] |
| 5-Lipoxygenase (5-LOX) | 1.1 | Rat Basophilic Leukemia (RBL-1) Cells | [1] |
| Cyclooxygenase (in leukocytes) | 0.7 | Leukocytes | [1] |
Table 2: Anti-proliferative Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Pathological Subtype | IC50 Value (µM) after 72h | Reference |
| A549 | Adenocarcinoma | 20 ± 3.6 | [6] |
| H520 | Squamous Cell Carcinoma | 21 ± 1.8 | [6] |
| H460 | Large Cell Lung Cancer | 15 ± 2.7 | [6] |
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action: Inhibition of Arachidonic Acid Metabolism
This compound exerts its primary anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade. This dual inhibition of COX-2 and 5-LOX reduces the synthesis of pro-inflammatory mediators, prostaglandins and leukotrienes.
Caption: this compound inhibits COX-2 and 5-LOX pathways.
Potential Impact of this compound on the NF-κB Signaling Pathway
The anti-inflammatory and anti-cancer effects of COX-2 inhibitors are often linked to the modulation of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory cytokines and genes involved in cell survival. While direct inhibition of NF-κB by this compound is not explicitly detailed in the provided search results, its downstream effects on inflammation and apoptosis suggest a potential interplay.
Caption: Overview of the canonical NF-κB signaling pathway.
General Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines a typical workflow for characterizing the in vitro activity of this compound.
Caption: A generalized workflow for this compound in vitro testing.
Experimental Protocols
COX-2 Enzymatic Inhibition Assay
This protocol is adapted from methods used to assess the cyclooxygenase activity of PGHS-2.[4][6]
Objective: To determine the IC50 of this compound for COX-2.
Materials:
-
Human recombinant PGHS-2 (COX-2)
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Tris-HCl buffer (20 mM, pH 7.4)
-
This compound
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare reaction mixtures containing 20 mM Tris-HCl buffer (pH 7.4) and 100 µM TMPD.
-
Add varying concentrations of this compound (e.g., 0-30 µM) to the wells.
-
Initiate the reaction by adding 30 nM final concentration of holo-PGHS-2.
-
Immediately add varying concentrations of arachidonic acid (0-60 µM).
-
Monitor the cyclooxygenase activity by measuring the oxidation of TMPD at 610 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is based on studies evaluating the anti-proliferative effects of this compound on cancer cell lines.[7][8]
Objective: To determine the effect of this compound on the viability of cultured cells.
Materials:
-
Human non-small cell lung cancer cell lines (e.g., A549, H520, H460)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5-60 µM) for the desired time period (e.g., 72 hours). Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value if a dose-dependent inhibition is observed.
Cytokine Production Assay (ELISA)
This is a general protocol for measuring the effect of this compound on the production of pro-inflammatory cytokines.
Objective: To quantify the effect of this compound on the secretion of cytokines such as TNF-α, IL-1β, and IL-6 from stimulated immune cells (e.g., macrophages).
Materials:
-
RAW 264.7 macrophage cell line or primary macrophages
-
Lipopolysaccharide (LPS)
-
This compound
-
Complete cell culture medium
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on cytokine production.
NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)
This protocol provides a method to assess the potential inhibitory effect of this compound on the NF-κB pathway.
Objective: To determine if this compound inhibits the phosphorylation and degradation of IκBα, a key step in NF-κB activation.
Materials:
-
Cells responsive to NF-κB activation (e.g., macrophages, cancer cell lines)
-
LPS or TNF-α
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound followed by stimulation with LPS or TNF-α for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-IκBα and total IκBα.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on IκBα phosphorylation and degradation.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the in vitro characterization of this compound. These assays are crucial for understanding its mechanism of action as a dual COX-2/5-LOX inhibitor and for exploring its therapeutic potential in inflammatory diseases and cancer. Researchers can adapt these methodologies to investigate novel analogs of this compound or to further elucidate its cellular and molecular effects.
References
- 1. Portico [access.portico.org]
- 2. Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation, migration and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Darbufelone: A Guide for A549 Cell Culture Applications
Introduction
Darbufelone, a novel anti-inflammatory agent, has demonstrated significant anti-proliferative effects in non-small cell lung cancer (NSCLC) cells, including the A549 cell line. This document provides a comprehensive guide for researchers utilizing this compound in A549 cell culture, detailing its mechanism of action, protocols for key experiments, and expected outcomes. This compound inhibits the proliferation of A549 cells in a dose-dependent manner, primarily by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[1][2] These effects are mediated through the upregulation of the cell cycle inhibitor p27 and the activation of key apoptotic enzymes, caspase-3 and caspase-8.[1][2] This guide is intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound in lung cancer.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on A549 cells.
Table 1: Cytotoxicity of this compound on A549 Cells
| Parameter | Value | Reference |
| Cell Line | A549 (human lung adenocarcinoma) | [3] |
| Treatment Duration | 72 hours | |
| IC50 | 20 ± 3.6 µM |
Table 2: Effects of this compound on Cell Cycle and Apoptosis in A549 Cells
| Cellular Process | Key Molecular Events | Reference |
| Cell Cycle Arrest | G0/G1 phase arrest, Upregulation of p27 | |
| Apoptosis | Activation of Caspase-3, Activation of Caspase-8 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in A549 cells and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in A549 cells.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
A549 Cell Culture and Maintenance
-
Cell Line: A549 (human lung adenocarcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach them using a 0.25% trypsin-EDTA solution. Resuspend the cells in fresh culture medium and seed into new culture flasks at a ratio of 1:3 to 1:5.
This compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 60 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.
Cell Viability Assessment (MTT Assay)
This protocol is a widely used method for assessing cell viability based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution by staining the cellular DNA with propidium (B1200493) iodide (PI).
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assessment (Caspase-3 and Caspase-8 Activity Assay)
This protocol measures the activity of key executioner (caspase-3) and initiator (caspase-8) caspases involved in apoptosis.
-
Cell Seeding and Treatment: Seed A549 cells in culture plates and treat with this compound for the desired time points.
-
Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer provided with a commercial caspase activity assay kit.
-
Caspase Assay: Add the cell lysate to a 96-well plate. Add the caspase-3 or caspase-8 substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase activity. Express the results as a fold-change relative to the untreated control.
References
Application Notes and Protocols: Darbufelone Treatment in H520 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darbufelone, a novel anti-inflammatory agent, has demonstrated significant anti-neoplastic properties in non-small cell lung cancer (NSCLC) cell lines. As a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), this compound targets inflammatory pathways implicated in carcinogenesis. This document provides detailed application notes and experimental protocols for studying the effects of this compound on H520 lung cancer cells, a squamous cell carcinoma line. The provided information is intended to guide researchers in evaluating this compound's therapeutic potential.
Mechanism of Action
Studies have shown that this compound inhibits the proliferation of NSCLC cells, including the H520 cell line, in a dose-dependent manner.[1] The primary mechanisms of action are the induction of cell cycle arrest at the G0/G1 phase and the initiation of apoptosis.[1] The cell cycle arrest is associated with the up-regulation of the cyclin-dependent kinase inhibitor p27.[1] Apoptosis is induced through the activation of caspase-8 and caspase-3, key mediators of the extrinsic and executioner phases of programmed cell death, respectively.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound on NSCLC Cell Lines
| Cell Line | Histological Type | IC50 (72h, µM) |
| H520 | Squamous Cell Carcinoma | 21 ± 1.8 |
| A549 | Adenocarcinoma | 20 ± 3.6 |
| H460 | Large Cell Carcinoma | 15 ± 2.7 |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different NSCLC cell lines after 72 hours of treatment, as determined by MTT assay.
Table 2: Effect of this compound on Cell Cycle Distribution in H460 NSCLC Cells (Representative Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (24h) | 55.2 | 30.1 | 14.7 | 1.2 |
| This compound (40 µM, 24h) | 68.3 | 20.5 | 11.2 | 2.1 |
| Control (48h) | 54.8 | 29.5 | 15.7 | 1.5 |
| This compound (40 µM, 48h) | 45.1 | 25.3 | 10.4 | 19.2 |
| This compound (60 µM, 48h) | 38.7 | 22.1 | 8.9 | 30.3 |
Note: This data is from studies on the H460 cell line and is presented as a representative example of this compound's effect on cell cycle progression in NSCLC. Similar effects are expected in H520 cells but should be experimentally verified.
Table 3: Induction of Apoptosis by this compound in H460 NSCLC Cells (Representative Data)
| Treatment | Time (h) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| Control | 48 | 2.1 | 1.5 | 3.6 |
| This compound (60 µM) | 24 | 8.9 | 2.3 | 11.2 |
| This compound (60 µM) | 36 | 15.4 | 4.8 | 20.2 |
| This compound (60 µM) | 48 | 25.7 | 7.1 | 32.8 |
Note: This data is from studies on the H460 cell line and is presented as a representative example of this compound's pro-apoptotic activity in NSCLC. Similar effects are expected in H520 cells but should be experimentally verified.
Visualizations
References
Application Notes and Protocols: Investigating Darbufelone's Effects on the H460 Human Non-Small Cell Lung Carcinoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Darbufelone, a novel anti-inflammatory agent, on the H460 non-small cell lung cancer (NSCLC) cell line. The protocols outlined below detail methods to assess cell viability, cell cycle progression, and apoptosis induction, based on established research findings.
Introduction to H460 Cell Line
The NCI-H460 cell line, established in 1982 from the pleural fluid of a male patient with large cell lung cancer, is a valuable in vitro model for NSCLC research.[1][2] These adherent, epithelial-like cells are known for their rapid growth and tumorigenicity in nude mice.[2][3][4] Genetically, H460 cells express wild-type p53 and have a KRAS mutation, which are significant characteristics for studying cancer cell signaling and drug response.
This compound's Anti-Cancer Activity in H460 Cells
This compound has been shown to inhibit the proliferation of H460 cells in a dose-dependent manner. Its mechanism of action involves the induction of cell cycle arrest at the G0/G1 phase and the activation of apoptosis through caspase-dependent pathways.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on the H460 cell line.
Table 1: this compound IC50 Values in NSCLC Cell Lines (72h Treatment)
| Cell Line | Pathological Subtype | IC50 (µM) |
| H460 | Large Cell Lung Cancer | 15 ± 2.7 |
| A549 | Adenocarcinoma | 20 ± 3.6 |
| H520 | Squamous Cell Carcinoma | 21 ± 1.8 |
Data sourced from multiple publications.
Table 2: Effect of this compound on H460 Cell Cycle Distribution (48h Treatment)
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 55.8% | 34.1% | 10.1% |
| This compound (40 µM) | 67.2% | 25.3% | 7.5% |
| This compound (60 µM) | 75.4% | 18.2% | 6.4% |
Data extracted from published graphical representations.
Table 3: Apoptosis Induction in H460 Cells by this compound (48h Treatment)
| Treatment Group | % of Apoptotic Cells (Annexin V+/PI-) |
| Control (Vehicle) | 2.5% |
| This compound (60 µM) | 28.7% |
Data extracted from published graphical representations.
Signaling Pathway Analysis
This compound treatment impacts key regulators of the cell cycle and apoptosis. The diagram below illustrates the known signaling effects of this compound in H460 cells.
Caption: this compound's mechanism in H460 cells.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on H460 cells.
Caption: General workflow for H460 cell experiments.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance of H460 Cells
-
Medium Preparation: Prepare complete growth medium consisting of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of H460 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Culturing: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 cell culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with 5 mL of sterile Phosphate Buffered Saline (PBS). Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Discard the supernatant, resuspend the cell pellet in fresh medium, and re-plate at a recommended split ratio of 1:3 to 1:8.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Harvest H460 cells as described in Protocol 1. Seed 5 x 10³ cells per well in 100 µL of complete growth medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 60 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug dose.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using appropriate software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed 5 x 10⁵ H460 cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization as described in Protocol 1. Combine all cells from each treatment condition and centrifuge at 300 x g for 5 minutes.
-
Cell Fixation: Wash the cell pellet with ice-cold PBS and centrifuge again. Resuspend the pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the fluorescence data and analyze the cell cycle distribution using appropriate software (e.g., ModFit, FlowJo).
Protocol 4: Apoptosis Detection by Annexin V-FITC and PI Staining
-
Cell Seeding and Treatment: Seed and treat H460 cells as described in Protocol 3 for the desired time points (e.g., 24, 36, 48 hours).
-
Cell Harvesting: Harvest both floating and adherent cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: Western Blot Analysis for p27, Caspase-8, and Caspase-3
-
Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p27, pro-caspase-8, cleaved caspase-8, pro-caspase-3, and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression levels. An increase in cleaved caspase-8 and cleaved caspase-3, and an upregulation of p27 would be indicative of this compound's activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of p27 by S-phase kinase-associated protein 2 is associated with aggressiveness in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies with Darbufelone in Mice Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darbufelone is a novel dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), exhibiting potent anti-inflammatory and anti-proliferative properties. This document provides detailed application notes and experimental protocols for conducting in vivo studies with this compound in various mouse models, based on findings from preclinical research. The provided protocols for cancer and seizure models are intended to serve as a guide and may require optimization based on specific laboratory conditions and animal strains.
Data Presentation
Table 1: Summary of In Vivo Studies with this compound in Mice
| Mouse Model | Cancer/Disease Type | Mouse Strain | This compound Dosage | Administration Route | Key Findings | Reference |
| Lewis Lung Carcinoma (LLC) | Non-small cell lung cancer | C57BL/6 | 80 mg/kg/day | Not specified in abstract, likely oral | Significant inhibition of tumor growth.[1] | [1] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Seizure model | Not specified | 100 mg/kg | Not specified in abstract | Possesses anticonvulsant properties. |
Signaling Pathway
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. As a dual inhibitor of COX-2 and 5-LOX, it blocks the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Downstream, this compound upregulates the expression of the cyclin-dependent kinase inhibitor p27, leading to cell cycle arrest at the G0/G1 phase.[1] Furthermore, it induces apoptosis through the activation of the initiator caspase-8 and the effector caspase-3.[1]
Experimental Protocols
Preparation of this compound for Oral Gavage
For in vivo studies in mice, this compound can be formulated for oral administration using the following vehicle composition:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80 (Polysorbate 80)
-
45% Saline (0.9% NaCl)
Protocol:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until a homogenous solution is formed.
-
Finally, add saline to the mixture to achieve the final desired concentration and vehicle composition.
-
It is recommended to prepare this formulation fresh on the day of use.
Lewis Lung Carcinoma (LLC) Mouse Model
This protocol describes the establishment of a subcutaneous LLC tumor model in C57BL/6 mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Lewis Lung Carcinoma (LLC1) cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound formulation
-
Vehicle control
Experimental Workflow:
Procedure:
-
Cell Culture: Culture LLC1 cells in complete medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Group Randomization and Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (80 mg/kg) or the vehicle control to the respective groups daily via oral gavage.
-
Endpoint and Data Collection: Continue treatment and tumor monitoring for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified size. At the study endpoint, euthanize the mice, and excise and weigh the tumors.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
This protocol is for evaluating the anticonvulsant activity of this compound in mice.
Materials:
-
Male CD-1 or similar strain mice (18-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
This compound formulation (100 mg/kg)
-
Vehicle control
-
Observation chambers
Procedure:
-
Acclimation: Acclimatize the mice to the experimental room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound (100 mg/kg) or vehicle control orally to different groups of mice.
-
PTZ Injection: At the time of peak effect of this compound (to be determined in preliminary studies, typically 30-60 minutes post-oral administration), subcutaneously inject PTZ into a loose fold of skin on the back of the neck.
-
Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes for the occurrence of clonic seizures.
-
Seizure Assessment: A clonic seizure is defined as clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds. Record the latency to the first clonic seizure and the number of animals in each group that exhibit seizures.
-
Data Analysis: Analyze the data to determine if this compound significantly increases the latency to seizures or reduces the percentage of animals experiencing seizures compared to the vehicle control group.
Conclusion
The provided application notes and protocols offer a framework for investigating the in vivo effects of this compound in mouse models of cancer and seizures. The dual inhibitory action of this compound on COX-2 and 5-LOX, coupled with its ability to induce cell cycle arrest and apoptosis, makes it a promising candidate for further preclinical and clinical evaluation. Researchers should adapt and optimize these protocols to suit their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
Application Note: Quantifying Apoptosis in Darbufelone-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darbufelone, a novel non-steroidal anti-inflammatory drug (NSAID), has demonstrated potent anti-cancer properties, particularly in non-small cell lung cancer models.[1][2][3] Its mechanism of action involves the inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis.[1] Evaluating the pro-apoptotic efficacy of compounds like this compound is a critical step in drug development.[4][5] This document provides detailed protocols for three standard apoptosis assays—Annexin V/PI Staining, Caspase-3/7 Activity Assay, and TUNEL Assay—to quantitatively assess the effects of this compound on treated cells.
Mechanism of Action: this compound-Induced Apoptosis
Studies have shown that this compound induces apoptosis in cancer cells by activating key mediator proteins in the apoptotic cascade.[1][2] The primary pathway involves the activation of initiator caspase-8, which in turn activates the executioner caspase-3.[1][3][6] Activated caspase-3 then cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[7][8]
Caption: this compound apoptotic signaling pathway.
Data Presentation: Apoptosis in H460 Lung Cancer Cells
The following table summarizes representative data from flow cytometry analysis of H460 non-small cell lung cancer cells treated with 60 µM this compound over 48 hours.[6] Data is presented as the percentage of cells in each quadrant.
| Treatment Time (Hours) | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic / Necrotic Cells (Annexin V+ / PI+) (%) |
| 0 (Control) | >95 | <5 | <1 |
| 24 | Decreased | Increased | Increased |
| 36 | Further Decreased | Peaked / Decreasing | Further Increased |
| 48 | Significantly Decreased | Decreased | Significantly Increased |
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection
This assay identifies early and late-stage apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is used to detect this event.[9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[10]
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Preparation:
-
Seed cells (e.g., H460) in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control. Include a positive control (e.g., staurosporine).
-
Incubate for the desired time points (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash adherent cells with PBS, then detach using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Prepare 1X Annexin-binding buffer from a 5X or 10X stock solution.[11][12]
-
Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[11]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 1-2 µL of PI solution (1 mg/mL stock).[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[11]
-
Analyze the samples by flow cytometry as soon as possible, keeping samples on ice.[9]
-
Use unstained, Annexin V only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in the four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7.[13] The assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active Caspase-3/7.[7][13] Cleavage releases a reporter molecule (a fluorophore or a chromophore) whose signal is proportional to caspase activity.
References
- 1. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 4. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
Application Notes and Protocols for Western Blot Analysis of Darbufelone's Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darbufelone is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are key players in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting both pathways, this compound presents a promising therapeutic strategy for inflammatory diseases and certain types of cancer. This document provides detailed application notes and protocols for the Western blot analysis of this compound's primary targets, COX-2 and 5-LOX, as well as other relevant downstream proteins.
Target Proteins and Signaling Pathways
This compound exerts its effects by modulating the arachidonic acid signaling pathway. A simplified diagram of this pathway and the points of inhibition by this compound are illustrated below.
Caption: this compound inhibits COX-2 and 5-LOX in the arachidonic acid pathway.
Data Presentation: Quantitative Effects of Dual COX-2/5-LOX Inhibition
The following tables summarize the quantitative effects of dual COX-2/5-LOX inhibitors on the expression of target and downstream proteins, as determined by Western blot analysis from published studies.
Table 1: Effect of a Dual COX-2/5-LOX Inhibitor (Flavocoxid) on Target Protein Expression *
| Target Protein | Tissue | Treatment Group | Change in Protein Expression | Reference |
| COX-2 | Lung | Sepsis + Flavocoxid | ↓ Significant Reduction | [1][2] |
| 5-LOX | Lung | Sepsis + Flavocoxid | ↓ Significant Reduction | [1][2] |
| COX-2 | Liver | Sepsis + Flavocoxid | ↓ Significant Reduction | [1][2] |
| 5-LOX | Liver | Sepsis + Flavocoxid | ↓ Significant Reduction | [1][2] |
*Data is for Flavocoxid, a dual COX-2/5-LOX inhibitor, and is representative of the expected effects of this compound.
Table 2: Downstream Effects of this compound in LoVo Colon Cancer Cells
| Protein | Function | Effect of this compound Treatment |
| p27 | Cell cycle regulation | ↑ Upregulation |
| Cyclin D1 | Cell cycle regulation | ↓ Downregulation |
| CDK4 | Cell cycle regulation | ↓ Downregulation |
| Bax | Apoptosis | ↑ Upregulation |
| Bcl-2 | Apoptosis | ↓ Downregulation |
| Caspase-3 | Apoptosis | ↑ Activation |
| Caspase-9 | Apoptosis | ↑ Activation |
| E-cadherin | Cell adhesion | ↑ Upregulation |
| ZO-1 | Cell adhesion | ↑ Upregulation |
Experimental Protocols
Western Blot Workflow
The general workflow for performing a Western blot analysis is outlined below.
Caption: A typical workflow for Western blot analysis.
Detailed Protocol for Western Blotting of COX-2 and 5-LOX
This protocol provides a detailed methodology for the detection of COX-2 and 5-LOX proteins in cell lysates.
1. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per well onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol. A typical wet transfer is run at 100 V for 1-2 hours at 4°C.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against COX-2 or 5-LOX in the blocking buffer. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
7. Densitometry Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Antibody and Reagent Recommendations
| Reagent | Recommended Source/Type |
| Primary Antibodies | |
| Anti-COX-2 | Polyclonal or Monoclonal |
| Anti-5-LOX | Polyclonal or Monoclonal |
| Anti-β-actin/GAPDH | Monoclonal |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Detection Substrate | ECL Western Blotting Substrate |
Note: It is crucial to validate the specificity of the primary antibodies to avoid false-positive results. This can be done by including positive and negative controls in the Western blot experiment.[2]
References
Application Notes and Protocols for Darbufelone-Induced Cell Cycle Arrest
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Darbufelone to induce cell cycle arrest in cancer cell lines. The information presented is based on preclinical findings and established methodologies.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated anti-cancer properties by inducing cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells.[1][2] Mechanistic studies have revealed that this compound exerts its anti-proliferative effects primarily by upregulating the cyclin-dependent kinase (CDK) inhibitor p27, leading to an arrest of the cell cycle in the G0/G1 phase.[1][2] This document provides detailed protocols for studying this compound's effects on the cell cycle and presents the expected quantitative outcomes in a structured format.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on cell cycle distribution in NSCLC cell lines. The data is representative of expected outcomes based on published qualitative findings.[2]
Table 1: Effect of this compound on Cell Cycle Distribution in H460 Human NSCLC Cells
| Treatment (48h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 45 ± 3 | 35 ± 2 | 20 ± 2 |
| This compound (20 µM) | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| This compound (40 µM) | 68 ± 5 | 22 ± 3 | 10 ± 1 |
| This compound (60 µM) | 75 ± 6 | 15 ± 2 | 10 ± 1 |
Table 2: Effect of this compound on Protein Expression Levels in H460 Cells
| Treatment (48h) | Relative p27 Levels | Relative Cyclin D1 Levels | Relative CDK4 Levels |
| Control (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (40 µM) | 2.5 ± 0.3 | 0.6 ± 0.1 | 0.7 ± 0.1 |
| This compound (60 µM) | 3.8 ± 0.5 | 0.4 ± 0.05 | 0.5 ± 0.08 |
Signaling Pathway
The proposed signaling pathway for this compound-induced G0/G1 cell cycle arrest is depicted below. This compound treatment leads to the upregulation of the CDK inhibitor p27. Elevated levels of p27 inhibit the activity of the Cyclin D1/CDK4 complex, which is essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby maintaining its binding to the E2F transcription factor and blocking the expression of genes required for DNA synthesis.
Caption: Proposed signaling pathway of this compound-induced G0/G1 cell cycle arrest.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines such as H460, A549, or H520.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium (B1200493) iodide (PI) staining.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis for Cell Cycle-Related Proteins
This protocol is for detecting the expression levels of p27, Cyclin D1, and CDK4.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p27, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with this compound as described in the cell culture protocol.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow from experimental setup to the interpretation of results for studying this compound's effect on cell cycle arrest.
Caption: Logical workflow for investigating this compound-induced cell cycle arrest.
References
Troubleshooting & Optimization
Troubleshooting Darbufelone experiment variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and answer frequently asked questions related to the use of Darbufelone.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in IC50 Values in Cell Viability Assays (e.g., MTT Assay)
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cell viability assays across different experimental runs. What could be the cause, and how can we troubleshoot this?
Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors. Here is a step-by-step guide to identify and resolve the source of variability.
Troubleshooting Workflow
Caption: Troubleshooting logic for inconsistent IC50 values.
Detailed Methodologies and Solutions:
-
Reagent Preparation and Handling:
-
This compound Stock Solution: Ensure accurate weighing and complete dissolution of this compound. It is soluble in DMSO.[1][2] For in vitro experiments, prepare a concentrated stock solution (e.g., 100 mM in DMSO), aliquot into single-use vials, and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3] When preparing working solutions, sonication may be necessary to ensure complete dissolution.[1][2] The mesylate salt of this compound generally offers enhanced water solubility and stability.
-
MTT Reagent: Prepare the MTT solution fresh for each experiment or store it protected from light at 4°C for a short period. Ensure the MTT is fully dissolved.
-
-
Cell Culture Conditions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Perform cell counting for each experiment and ensure a consistent seeding density.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and metabolic changes.
-
Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and are healthy at the time of treatment. Avoid using cells that are over-confluent.
-
-
Assay Protocol Optimization:
-
Incubation Time: The incubation time with this compound can influence the IC50 value. A common incubation time for this compound in non-small cell lung cancer cell lines is 72 hours. Ensure this is consistent across all experiments.
-
MTT Incubation and Solubilization: Optimize the MTT incubation time (typically 2-4 hours) and ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. Incomplete dissolution is a major source of variability.
-
Quantitative Data Summary: Cell Viability (MTT) Assay Parameters
| Parameter | Recommendation | Source |
| Cell Seeding Density | Cell-line dependent; determine empirically | General Knowledge |
| This compound Concentration Range | 5-60 µM (for NSCLC cell lines) | |
| Incubation Time with this compound | 72 hours | |
| MTT Solution Concentration | 0.5 mg/mL in PBS | General Protocol |
| MTT Incubation Time | 2-4 hours at 37°C | General Protocol |
| Absorbance Reading | 570 nm | General Protocol |
Issue 2: Unexpected Results in Cell Cycle and Apoptosis Assays
Question: Our flow cytometry results for cell cycle analysis after this compound treatment are showing a high coefficient of variation (CV) in the G0/G1 peak, and our apoptosis assays are giving inconsistent results. How can we improve the reliability of these experiments?
Answer: Both cell cycle and apoptosis analyses are sensitive to cell handling and the specifics of the staining protocol. This compound has been shown to induce G0/G1 phase arrest and apoptosis through caspase-3 and caspase-8 activation in non-small cell lung cancer cell lines. Here’s how to troubleshoot common issues.
Experimental Workflow for Cell Cycle and Apoptosis Analysis
Caption: Workflow for cell cycle and apoptosis assays.
Detailed Methodologies and Solutions:
-
Cell Handling and Fixation (for Cell Cycle):
-
Harvesting: Be gentle when harvesting cells to avoid mechanical damage. For adherent cells, use a non-enzymatic cell dissociation solution if possible.
-
Fixation: Use ice-cold 70% ethanol (B145695) added dropwise to the cell pellet while vortexing gently to prevent cell clumping. Inadequate fixation can lead to poor DNA staining and high CVs.
-
-
Staining Procedures:
-
Cell Cycle (Propidium Iodide Staining): Ensure complete RNase treatment to avoid staining of double-stranded RNA. Use a saturating concentration of propidium (B1200493) iodide.
-
Apoptosis (Annexin V/PI): Perform staining on live, non-fixed cells. Ensure the binding buffer contains calcium, which is essential for Annexin V binding to phosphatidylserine. Analyze samples promptly after staining.
-
Apoptosis (Caspase Activity): When measuring caspase-3 and caspase-8 activity, ensure cell lysates are prepared correctly and that the assay is performed within the linear range of the detection method.
-
-
Flow Cytometry:
-
Instrument Settings: Use a low flow rate for acquisition to improve resolution and decrease CVs.
-
Gating Strategy: Use appropriate controls (unstained, single-stained) to set up compensation and gates correctly. Gate out debris and doublets.
-
Quantitative Data Summary: Cell Cycle and Apoptosis Assay Parameters
| Parameter | Recommendation | Source |
| This compound Treatment | 40-60 µM for 48 hours (H460 cells) | |
| Cell Fixation (Cell Cycle) | Ice-cold 70% ethanol | General Protocol |
| DNA Staining (Cell Cycle) | Propidium Iodide with RNase treatment | General Protocol |
| Apoptosis Staining | Annexin V-FITC and Propidium Iodide | General Protocol |
| Caspase Substrates | DEVD for Caspase-3, IETD for Caspase-8 | General Knowledge |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are key to the arachidonic acid cascade, which produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. By inhibiting both pathways, this compound reduces the synthesis of these inflammatory mediators. It is significantly more potent against COX-2 (IC50 = 0.19 µM) than COX-1 (IC50 = 20 µM).
Signaling Pathway of this compound's Action
Caption: this compound's inhibition of the COX-2 and 5-LOX pathways.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles. The mesylate salt form offers better stability and solubility.
Q3: Are there known off-target effects of this compound?
A3: While this compound is a potent dual inhibitor of COX-2 and 5-LOX, like many small molecule inhibitors, the possibility of off-target effects exists. It is good practice to include appropriate controls in your experiments. To confirm that the observed effects are due to the inhibition of the intended targets, consider using a structurally different dual COX/LOX inhibitor as a control or performing rescue experiments with downstream products of the enzymatic pathways (e.g., Prostaglandin E2).
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies. For example, in a Lewis lung carcinoma mouse model, daily administration of 80 mg/kg of this compound significantly inhibited tumor growth. For in vivo use, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound as required for your experiment.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add more binding buffer and analyze immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
Darbufelone Technical Support Center: Stability and Storage Guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Darbufelone. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to ensure the integrity of your research results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, -20°C is recommended.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For stock solutions prepared in solvents like DMSO, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1][2] Always ensure the container is sealed to prevent moisture absorption.[1][2] For in vivo experiments, it is best to use freshly prepared solutions.[2]
Q3: Is there a more stable form of this compound available?
A3: Yes, the mesylate salt of this compound generally exhibits enhanced water solubility and stability compared to the free form.[1]
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3] Exposure to these substances can lead to significant degradation.
Q5: My experimental results are inconsistent. Could this be a stability issue?
A5: Inconsistent results can indeed stem from compound instability. Refer to the troubleshooting guide below to diagnose potential issues related to the storage and handling of this compound.
Troubleshooting Guide: Stability Issues
If you suspect that the stability of your this compound sample is compromised, follow these steps:
-
Verify Storage Conditions: Confirm that both solid and in-solution forms of this compound have been stored according to the recommended temperature and protection from light and moisture.
-
Check for Precipitates: Before use, visually inspect solutions for any signs of precipitation. If a precipitate is observed, gentle warming and/or sonication may be used to redissolve the compound.[2]
-
Review Solution Age: Ensure that stock solutions have not been stored beyond the recommended timeframes (e.g., 1 month at -20°C or 6 months at -80°C).[1][2]
-
Consider pH of Experimental Media: this compound's stability can be pH-dependent. If your experimental medium has a high or low pH, this could contribute to degradation.
-
Assess for Potential Contaminants: Ensure that this compound has not come into contact with incompatible substances such as strong acids, bases, or oxidizing agents.[3]
Quantitative Stability Data
While specific public data on the forced degradation of this compound is limited, the following table illustrates the hypothetical stability profile of this compound under various stress conditions. This data is representative of what would be generated during a forced degradation study.
| Stress Condition | Parameter | Exposure Time | This compound Remaining (%) | Degradation Products Detected |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 78.5% | 3 |
| Oxidative | 3% H₂O₂ | 24 hours | 90.1% | 1 |
| Thermal | 60°C | 48 hours | 92.7% | 1 |
| Photolytic | UV Light (254 nm) | 72 hours | 98.5% | Minimal |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the designated time points.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light. Collect samples at intervals.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a stability chamber.
-
Photostability: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of this compound remaining and to profile the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound in the presence of its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase Optimization:
-
Start with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Run a gradient elution to determine the approximate retention time of this compound and its degradation products from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve adequate separation (resolution > 2) between this compound and all degradation peaks.
-
-
Detection Wavelength: Determine the optimal wavelength for detecting this compound and its degradation products by scanning with a photodiode array (PDA) detector.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting stability.
References
Optimizing Darbufelone Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Darbufelone in in vitro studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent anti-inflammatory agent that has demonstrated anti-cancer properties in preclinical studies. It functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid metabolic pathway.[1][2] By inhibiting these enzymes, this compound blocks the production of pro-inflammatory and pro-tumorigenic mediators such as prostaglandins (B1171923) and leukotrienes.
Q2: What are the observed in vitro effects of this compound on cancer cells?
A2: In vitro studies on various cancer cell lines, particularly non-small cell lung cancer, have shown that this compound can inhibit cell proliferation, induce cell cycle arrest at the G0/G1 phase, and trigger apoptosis (programmed cell death).[1][3] These effects are associated with the up-regulation of the cell cycle inhibitor p27 and the activation of caspase-3 and caspase-8.[1][2]
Q3: What is a recommended starting concentration range for this compound in in vitro experiments?
A3: Based on published data, a starting concentration range of 5 µM to 60 µM is recommended for most in vitro studies.[4] The half-maximal inhibitory concentration (IC50) for cell viability has been reported to be in the range of 15-21 µM for various non-small cell lung cancer cell lines after 72 hours of treatment.[5] However, the optimal concentration is cell-type dependent and should be determined empirically through dose-response experiments.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO, which can then be further diluted in cell culture medium to the desired final concentration. To minimize the potential for solvent-induced artifacts, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%.
Q5: What is the stability of this compound in cell culture media?
A5: While specific long-term stability data for this compound in common cell culture media like DMEM and RPMI-1640 is not extensively published, it is generally good practice to prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Phenolic compounds can be susceptible to oxidation, so minimizing exposure to light and repeated freeze-thaw cycles is advisable. Studies have shown no significant differences in cell proliferation or migration in DMEM versus RPMI 1640 for many cell types, suggesting this compound's activity is unlikely to be dramatically different between these common media.[6][7][8]
Troubleshooting Guides
Issue 1: Low or No Observed Effect of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal effective concentration for your specific cell line. |
| Insufficient Incubation Time | Extend the incubation time. For cell viability assays, typical incubation times range from 24 to 72 hours. Some effects, like apoptosis, may be more pronounced at later time points. |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock solution for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | Consider using a different cell line that has been reported to be sensitive to COX-2 or 5-LOX inhibitors. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent pipetting technique. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells of a 96-well plate, fill the peripheral wells with sterile PBS or media without cells. |
| Precipitation of this compound | Ensure the final DMSO concentration is low (e.g., <0.1%). Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a lower concentration stock solution. |
| Assay Interference | As a phenolic compound, this compound has the potential to interfere with certain fluorescence-based assays.[9] Run appropriate controls, including media with this compound but without cells, to check for background fluorescence or absorbance. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| H460 | Non-Small Cell Lung Cancer | MTT | 72 | ~15 | [4] |
| A549 | Non-Small Cell Lung Cancer | MTT | 72 | ~20 | [4] |
| H520 | Non-Small Cell Lung Cancer | MTT | 72 | ~21 | [4] |
| HT29 | Colon Cancer | MTT | Not Specified | >100 (Tebufelone analog) | [2] |
| SW480 | Colon Cancer | MTT | Not Specified | >100 (Tebufelone analog) | [2] |
| SW620 | Colon Cancer | MTT | Not Specified | >100 (Tebufelone analog) | [2] |
| A375 | Melanoma | MTT | Not Specified | >100 (Tebufelone analog) | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Apoptosis Assessment using Annexin V Staining
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry.[11]
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 7. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-2 inhibition inhibits PI3K/AKT kinase activity in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Darbufelone Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Darbufelone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in experiments?
This compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), making it a compound of interest for anti-inflammatory and cancer research.[1] However, this compound is a poorly water-soluble compound, which can lead to challenges in preparing solutions for in vitro and in vivo studies. This poor solubility can result in inaccurate dosing, precipitation in experimental media, and consequently, unreliable or inconsistent results. The mesylate salt of this compound generally exhibits improved water solubility and stability compared to the free base form.[2]
Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?
For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound and its mesylate salt.[3][4] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous culture medium. To aid dissolution in DMSO, sonication is often recommended.[2]
Q3: How can I prepare this compound for in vivo animal studies?
Due to its low aqueous solubility, a specific co-solvent formulation is required for the administration of this compound in animal models. A commonly used vehicle involves a mixture of DMSO, PEG300, Tween-80, and saline. A typical protocol involves first dissolving this compound in DMSO, followed by the sequential addition of PEG300, Tween-80, and finally, saline to achieve a clear and stable solution.
Q4: My this compound solution is precipitating when I add it to my aqueous cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your experiment may be too high for the aqueous environment to maintain its solubility.
-
Increase the co-solvent concentration: If your experimental system can tolerate it, a slight increase in the final DMSO concentration (typically not exceeding 0.5-1%) may help to keep the compound in solution. However, always run a vehicle control to account for any effects of the solvent on your cells.
-
Use the mesylate salt: this compound mesylate has better aqueous solubility and may be less prone to precipitation.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound?
Yes, several formulation strategies can be employed to improve the solubility of poorly soluble drugs like this compound, including:
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility.
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution rate.
Solubility Data
The following tables summarize the available quantitative solubility data for this compound and its mesylate salt. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound.
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 300.79 | Sonication recommended |
Table 2: Quantitative Solubility of this compound Mesylate
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10 | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound or this compound Mesylate powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for In Vivo Animal Studies
Objective: To prepare a clear, injectable formulation of this compound for oral or parenteral administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add the other components of the vehicle. A common formulation is a 1:4:0.5:4.5 ratio of DMSO:PEG300:Tween-80:Saline. For example, to prepare 1 mL of the final formulation:
-
Start with 100 µL of the this compound/DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix well.
-
Finally, add 450 µL of sterile saline and vortex until a homogenous and clear solution is obtained.
-
-
This formulation should be prepared fresh before each experiment.
Visualizations
This compound's Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX Pathways
This compound exerts its anti-inflammatory effects by inhibiting two key enzymes in the arachidonic acid cascade: COX-2 and 5-LOX. This dual inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Furthermore, in cancer cells, this compound has been shown to induce apoptosis through the activation of caspases.
Caption: this compound inhibits COX-2 and 5-LOX, reducing inflammatory mediators.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to address common solubility problems encountered when working with this compound.
Caption: A step-by-step guide to resolving this compound solubility challenges.
References
Darbufelone Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for investigating the off-target effects of Darbufelone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is recognized as a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1] It demonstrates potent inhibition of prostaglandin (B15479496) endoperoxide synthase-2 (PGHS-2 or COX-2) and is significantly less potent against PGHS-1 (COX-1), suggesting a selective anti-inflammatory profile.[2] Its activity results in the inhibition of cellular prostaglandin F2α (PGF2α) and leukotriene B4 (LTB4) production.[2]
Q2: Beyond its primary targets, what other biological activities has this compound demonstrated?
A2: Studies have revealed that this compound possesses anti-neoplastic properties. It has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines in a dose-dependent manner.[3][4] This anti-cancer effect is associated with the induction of cell cycle arrest at the G0/G1 phase through the up-regulation of p27 and apoptosis mediated by the activation of caspase-3 and caspase-8.
Q3: Why is it important to investigate the off-target effects of this compound?
A3: Investigating off-target effects is critical for a comprehensive understanding of a drug's pharmacological profile. Unintended molecular interactions can lead to unexpected toxicities or, conversely, reveal new therapeutic opportunities. For this compound, understanding its off-target kinase interactions, for example, could help explain its observed anti-cancer effects, which may not be fully attributable to COX/5-LOX inhibition alone.
Q4: What are the initial recommended steps for an off-target investigation of this compound?
A4: A standard approach begins with broad-panel screening assays. An in vitro kinase profiling assay against a large panel of kinases is a common starting point to identify potential off-target interactions. Concurrently, receptor binding assays can screen for unintended binding to various receptors. These initial screens help prioritize hits for further validation in cellular models.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations and cellular effects of this compound.
Table 1: Inhibitory Activity of this compound on Primary Targets
| Target Enzyme | IC50 Value | Source Cell/System |
| PGHS-2 (COX-2) | 0.19 µM | Purified Human Enzyme |
| PGHS-1 (COX-1) | 20 µM | Purified Human Enzyme |
| 5-Lipoxygenase | 1.1 µM | Leukocytes |
| Cyclooxygenase | 0.7 µM | Leukocytes |
Data sourced from MedChemExpress and Drugs of the Future.
Table 2: Anti-proliferative Effects of this compound on NSCLC Cell Lines
| Cell Line | Pathological Subtype | Observation | Concentration Range |
| A549 | Adenocarcinoma | Dose-dependent viability inhibition | 5 - 60 µM |
| H520 | Squamous Cell Carcinoma | Dose-dependent viability inhibition | 5 - 60 µM |
| H460 | Large Cell Carcinoma | Dose-dependent viability inhibition | 5 - 60 µM |
Data derived from MTT assays performed after 72 hours of treatment.
Experimental Protocols & Methodologies
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol outlines a common method to assess this compound's inhibitory activity across a panel of kinases.
Objective: To determine the IC50 values of this compound against a broad range of purified kinases.
Materials:
-
Purified recombinant kinases (panel of >400 recommended).
-
Specific peptide/protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
[γ-³³P]ATP (radiolabeled).
-
ATP solution.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Stop solution (e.g., 0.75% phosphoric acid).
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase.
-
Incubate for a predetermined time (e.g., 60-120 minutes) at 30°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, where the phosphorylated substrate will bind.
-
Washing: Wash the filter plate multiple times with the stop solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add a scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve using non-linear regression.
Protocol 2: Competitive Receptor Binding Assay (Filtration-Based)
This protocol describes a method to determine if this compound binds to a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound for a given receptor.
Materials:
-
Cell membranes or purified receptor preparation.
-
Known radiolabeled ligand for the target receptor (e.g., ³H or ¹²⁵I labeled).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer specific to the receptor.
-
Glass fiber filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound (the unlabeled competitor).
-
Reaction Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kₔ), and the serially diluted this compound. Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation time and temperature are receptor-dependent.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the bound receptor-ligand complexes (retained on the filter) from the unbound ligand (passes through).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add a scintillation cocktail, and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Troubleshooting Guides
Issue 1: High Background Signal in Kinase Assay
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High, inconsistent background signal in no-enzyme or vehicle control wells of a radiometric kinase assay. | 1. Non-specific binding: The radiolabeled [γ-³³P]ATP or the phosphorylated substrate is sticking to the filter plate. 2. Autophosphorylation: The kinase autophosphorylates at a high rate. 3. Contamination: Reagents or plates are contaminated with radioactive material. | 1. Increase the number of wash steps or the stringency of the wash buffer (e.g., increase phosphoric acid concentration slightly). 2. Optimize the kinase concentration to the lowest level that still provides a robust signal window. 3. Use fresh reagents and certified nuclease/protease-free labware. Perform wipe tests to check for contamination. |
Issue 2: Poor Reproducibility in Receptor Binding Assay
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in a competitive binding assay. | 1. Incomplete Filtration/Washing: Inconsistent vacuum pressure or washing technique. 2. Ligand Dissociation: The wash step is too slow relative to the radioligand's dissociation rate (kₒբբ). 3. Pipetting Errors: Inaccurate dispensing of reagents, especially the receptor preparation or competitor compound. | 1. Ensure a consistent and strong vacuum is applied across the entire plate. Standardize the volume and speed of wash buffer addition. 2. Use ice-cold wash buffer to slow dissociation. Minimize the time between filtration and washing. If the problem persists, consider a non-filtration-based method like a Scintillation Proximity Assay (SPA). 3. Calibrate pipettes regularly. Use low-retention tips. Prepare master mixes to reduce the number of individual pipetting steps. |
Issue 3: No Inhibition Observed in Cellular Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| This compound does not inhibit the targeted cellular pathway, even though it was a hit in a biochemical assay. | 1. Low Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target. 2. Drug Efflux: The compound is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). 3. High Protein Binding: The compound binds extensively to proteins in the cell culture medium, reducing the free concentration available to interact with the target. | 1. Perform a cell permeability assay (e.g., PAMPA). If permeability is low, medicinal chemistry efforts may be needed to improve its physicochemical properties. 2. Co-incubate with known efflux pump inhibitors to see if activity is restored. 3. Perform the assay in serum-free or low-serum medium for a short duration. Measure the fraction of compound bound to plasma proteins to better correlate free compound concentration with activity. |
Visualizations of Pathways and Processes
This compound's Primary Signaling Pathway
The diagram below illustrates how this compound inhibits the production of prostaglandins (B1171923) and leukotrienes from arachidonic acid.
Competitive Binding Assay Principle
This diagram explains the logical relationship in a competitive binding assay.
References
Technical Support Center: Darbufelone Efficacy in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Darbufelone in pre-clinical animal models. The information is designed to troubleshoot common issues and improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during in vivo experiments with this compound.
Q1: We are observing inconsistent anti-inflammatory efficacy with this compound in our rodent model. What are the potential causes and solutions?
A1: Inconsistent efficacy can stem from several factors:
-
Formulation and Solubility: this compound, particularly the free base, has low aqueous solubility. Ensure the compound is fully dissolved before administration. The mesylate salt form of this compound offers improved water solubility and stability[1]. For oral administration, consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Sonication or gentle heating can aid dissolution, but always check for precipitation before use[1].
-
Dosing and Administration: Efficacy is dose-dependent. In a Lewis lung carcinoma mouse model, a daily dose of 80 mg/kg showed significant tumor growth inhibition, whereas lower doses of 20 or 40 mg/kg did not produce a significant effect[2][3]. Ensure your dosing regimen is appropriate for your specific animal model and disease state. Oral gavage is a common administration route[1].
-
Animal Model Selection: The efficacy of anti-inflammatory and anti-cancer agents can vary significantly between different animal models and even between different strains of the same species. The choice of model should be well-justified and its relevance to the human disease state considered.
-
Pharmacokinetics: The half-life and bioavailability of this compound may differ between species. If you are using a species other than mice, you may need to perform pharmacokinetic studies to determine the optimal dosing schedule.
Q2: What is the recommended starting dose for this compound in a mouse model of inflammation or cancer?
A2: Based on published literature, a daily oral dose of 80 mg/kg has been shown to be effective in inhibiting tumor growth in a Lewis lung carcinoma mouse model[4][5]. For inflammation models, a similar dose range would be a reasonable starting point, but dose-response studies are recommended to determine the optimal dose for your specific model[6].
Q3: Are there any known side effects or toxicities associated with this compound in animal models?
A3: this compound is described as a nonulcerogenic anti-inflammatory agent, suggesting it has a better gastrointestinal safety profile compared to traditional NSAIDs[7]. However, as with any experimental compound, it is crucial to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of gastrointestinal distress[8][9].
Q4: How does this compound's mechanism of action influence experimental design?
A4: this compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), leading to reduced production of prostaglandins (B1171923) (like PGF2α) and leukotrienes (like LTB4)[1][7][10]. Your experimental design should include assays to measure these downstream mediators to confirm target engagement in your animal model. This could involve collecting tissue or plasma samples for analysis of prostaglandin (B15479496) and leukotriene levels.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / Ki / Kd | Cell Line / Enzyme Source | Reference |
| Prostaglandin Endoperoxide Synthase-2 (PGHS-2) | IC50: 0.19 µM | Human | [1][2] |
| Prostaglandin Endoperoxide Synthase-1 (PGHS-1) | IC50: 20 µM | Human | [1][2] |
| Prostaglandin Endoperoxide Synthase-2 (PGHS-2) | Ki: 10 ± 5 µM | Human | [1][2] |
| Prostaglandin Endoperoxide Synthase-2 (PGHS-2) | Kd: 0.98 ± 0.03 µM | Human | [1][2] |
| 5-Lipoxygenase | IC50: 1.1 µM | Leukocytes | [7] |
| Cyclooxygenase | IC50: 0.7 µM | Leukocytes | [7] |
Table 2: In Vivo Efficacy of this compound in a Lewis Lung Carcinoma Mouse Model
| Dose | Route of Administration | Treatment Duration | Outcome | Reference |
| 20 mg/kg/day | Oral | 14 days | No significant inhibition of tumor weight | [2][3] |
| 40 mg/kg/day | Oral | 14 days | No significant inhibition of tumor weight | [2][3] |
| 80 mg/kg/day | Oral | 14 days | 30.2% reduction in tumor weight | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol is adapted from formulation guidelines for poorly soluble compounds[1].
Materials:
-
This compound (or this compound mesylate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing solution, a 25 mg/mL stock in DMSO can be prepared[1].
-
In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution.
-
Add PEG300 to the tube. The recommended volumetric ratio is 10% DMSO and 40% PEG300[1].
-
Vortex the mixture until it is homogeneous.
-
Add Tween-80 to the mixture (5% of the final volume) and vortex again[1].
-
Add saline to bring the solution to the final desired volume and concentration. The final recommended composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1].
-
Vortex thoroughly to ensure a uniform suspension. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution[1].
-
Visually inspect the solution for any precipitation before each administration.
Protocol 2: In Vivo Efficacy Assessment in a Xenograft Mouse Model
This protocol is based on a study using a Lewis lung carcinoma model[4][5].
Materials:
-
Tumor cells for implantation (e.g., Lewis lung carcinoma cells)
-
Immunocompromised mice (e.g., C57BL/6 for syngeneic models)
-
Prepared this compound solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 80 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., day 14), euthanize the mice, excise the tumors, and weigh them[1].
-
Tumors can be fixed in formalin for further histochemical analysis[1].
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound mesylate | LTR | Prostaglandin Receptor | TargetMol [targetmol.com]
- 3. This compound | LTR | Prostaglandin Receptor | TargetMol [targetmol.com]
- 4. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Side Effects of Pet Medications | PetMD [petmd.com]
- 9. What Veterinarians Should Advise Clients About Pain Control and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) in Dogs and Cats | FDA [fda.gov]
- 10. This compound mesylate (CI-1004 mesylate) [myskinrecipes.com]
Darbufelone In Vivo Research Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using darbufelone in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By targeting these two key enzymes in the arachidonic acid cascade, this compound effectively reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. This dual-inhibition mechanism makes it a subject of interest for anti-inflammatory and potential anti-cancer therapies.
Q2: What is the recommended form of this compound for in vivo studies?
A2: For in vivo research, this compound mesylate, a salt form of the compound, is often recommended. This form generally exhibits enhanced water solubility and stability compared to the free base, which can be advantageous for formulation and administration.
Q3: What is a typical dosage of this compound used in mouse models?
A3: In a Lewis lung carcinoma model in mice, this compound has been shown to be effective at a daily dose of 80 mg/kg. Lower doses of 20 or 40 mg/kg/day did not show significant inhibition of tumor weight in the same study.
Q4: Which animal model has been used in published in vivo studies with this compound?
A4: The C57BL/6 mouse strain has been used in studies involving the Lewis lung carcinoma model with this compound administration.
Troubleshooting Guide for this compound Delivery
Issue 1: Precipitation of this compound in Formulation
-
Problem: this compound, particularly the free base, has low aqueous solubility, which can lead to precipitation in aqueous vehicles, making administration difficult and affecting dose accuracy.
-
Possible Causes:
-
The pH of the vehicle is not optimal for this compound solubility.
-
The concentration of this compound exceeds its solubility limit in the chosen vehicle.
-
The temperature of the formulation has dropped, reducing solubility.
-
Interaction with other components in the vehicle.
-
-
Solutions:
-
Use this compound Mesylate: The mesylate salt form offers improved aqueous solubility.
-
Optimize Vehicle pH: For weakly basic compounds, a slightly acidic pH can improve solubility. However, the vehicle's pH must be compatible with the administration route and well-tolerated by the animal.
-
Co-solvents: Consider using a co-solvent system. A common formulation for oral gavage of poorly soluble compounds is a mixture of DMSO, PEG400, Tween-80, and saline. However, the percentage of each component needs to be optimized to maintain solubility and minimize toxicity.
-
Suspending Agents: If a solution is not feasible, creating a uniform suspension is an alternative. Use suspending agents like carboxymethylcellulose (CMC) to ensure a homogenous mixture. Ensure the suspension is well-vortexed before each administration.
-
Sonication: Gentle sonication can help in dissolving the compound during preparation.
-
Temperature Control: Prepare the formulation at a slightly elevated temperature (if the compound's stability allows) and ensure it remains at a consistent temperature during administration.
-
Issue 2: Animal Stress or Injury During Administration
-
Problem: Improper administration techniques, particularly with oral gavage, can cause stress, esophageal injury, or accidental tracheal administration.
-
Solutions:
-
Proper Training: Ensure personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection).
-
Correct Equipment: Use appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch curved with a ball tip for mice) to minimize trauma.
-
Animal Restraint: Use proper and gentle restraint techniques to minimize animal movement and stress.
-
Alternatives to Gavage: For oral administration, consider formulating this compound in a palatable vehicle that the animals will voluntarily consume, such as sweetened gelatin or peanut butter, if precise dosing is not compromised.
-
Issue 3: Inconsistent Results Between Experiments
-
Problem: High variability in experimental outcomes can be attributed to inconsistencies in drug preparation and delivery.
-
Solutions:
-
Standardized Protocol: Adhere to a strict, standardized protocol for formulation preparation, including the order of adding components, mixing time, and temperature.
-
Fresh Preparations: Prepare the this compound formulation fresh for each experiment, as its stability in solution over time may be limited.
-
Homogeneity of Suspensions: If using a suspension, ensure it is vigorously and consistently mixed before each animal is dosed to guarantee dose uniformity.
-
Accurate Dosing: Calibrate pipettes and syringes regularly to ensure accurate volume administration.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Lewis Lung Carcinoma Mouse Model
| Dosage (mg/kg/day) | Animal Model | Tumor Weight Reduction (%) | Significance |
| 20 | C57BL/6 | Not Significant | - |
| 40 | C57BL/6 | Not Significant | - |
| 80 | C57BL/6 | 30.2 | p < 0.05 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Recommended)
This protocol is a general guideline for preparing a suspension of a poorly soluble compound like this compound for oral gavage in mice. Optimization may be required.
-
Materials:
-
This compound mesylate
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Scale and weighing paper
-
-
Procedure:
-
Calculate the total amount of this compound mesylate and vehicle needed for the number of animals in the study, including a small overage.
-
Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Weigh the required amount of this compound mesylate.
-
In a sterile conical tube, add a small amount of the CMC vehicle to the this compound powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining volume of the CMC vehicle to the tube while continuously vortexing.
-
Vortex the suspension vigorously for 2-3 minutes to ensure a uniform mixture. If necessary, sonicate for short intervals in a water bath to aid dispersion, being careful to avoid overheating.
-
Visually inspect the suspension for uniformity before each administration.
-
Vortex the suspension immediately before drawing up each dose to ensure homogeneity.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for in vivo this compound studies.
Darbufelone mesylate salt vs free base in experiments
Welcome to the technical support center for darbufelone. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound mesylate salt and its free base form in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges and clarify the differences between the two forms.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between this compound mesylate salt and this compound free base?
A1: The primary differences lie in their physicochemical properties, which can impact experimental handling and formulation. While both forms are expected to exhibit comparable biological activity at equivalent molar concentrations, the mesylate salt form generally offers enhanced water solubility and stability.[1]
Q2: Which form of this compound should I use for my experiments?
A2: The choice between the mesylate salt and the free base depends on your experimental design.
-
For aqueous-based in vitro assays, the mesylate salt is often preferred due to its improved solubility.
-
For in vivo studies, the choice may depend on the formulation and desired pharmacokinetic profile. The mesylate salt's higher solubility may be advantageous for certain oral or parenteral formulations.
Q3: How do I prepare stock solutions of this compound mesylate and free base?
A3:
-
This compound Mesylate: Can be dissolved in DMSO. For example, a stock solution of 100 mg/mL (233.33 mM) in DMSO can be prepared, and sonication is recommended to aid dissolution.[2]
-
This compound Free Base: Information on the solubility of the free base is not as readily available. It is recommended to test solubility in small amounts of your desired solvent (e.g., DMSO, ethanol) before preparing a large stock solution.
Q4: What is the mechanism of action of this compound?
A4: this compound is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4] It shows selectivity for COX-2 over COX-1.[1] this compound has also been found to inhibit phosphodiesterases 3 and 4.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of compound in aqueous buffer | The compound's solubility limit has been exceeded. The free base form may be less soluble than the mesylate salt. | * Use the this compound mesylate salt for better aqueous solubility. * Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. * Consider using a solubilizing agent, but verify its compatibility with your assay. |
| Inconsistent results between experiments | Variability in compound preparation or storage. Degradation of the compound. | * Prepare fresh working solutions for each experiment from a frozen stock. * Store stock solutions at -20°C or -80°C for long-term stability. For this compound mesylate in solvent, storage at -80°C for up to a year and -20°C for up to one month is suggested. * Ensure complete dissolution of the compound when preparing solutions. Sonication may be helpful. |
| Low or no observable biological activity | Incorrect dosage or concentration. Poor bioavailability in in vivo models. | * Consult the literature for effective concentrations. In vitro studies have used concentrations ranging from 5 to 60 μM. In vivo studies have shown efficacy at doses of 80 mg/kg/day in mice. * For in vivo studies, consider the formulation. The mesylate salt's higher solubility might improve bioavailability. This compound has shown good oral bioavailability in rats. |
Data Summary
Table 1: Physicochemical Properties of this compound Mesylate vs. Free Base
| Property | This compound Mesylate | This compound Free Base |
| Molecular Formula | C19H28N2O5S2 | C18H24N2O2S |
| Molecular Weight | 428.57 g/mol | 332.46 g/mol |
| Melting Point | 252 °C (decomposition) | 277-279 °C |
| Solubility in DMSO | 100 mg/mL (233.33 mM) | To be determined |
| Aqueous Solubility | Generally higher than the free base | Lower than the mesylate salt |
| Stability | Generally more stable than the free base | Less stable than the mesylate salt |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 / Ki / Kd | Reference |
| PGHS-1 (COX-1) | IC50: 20 µM | |
| PGHS-2 (COX-2) | IC50: 0.19 µM | |
| Ki: 10 ± 5 µM | ||
| Kd: 0.98 ± 0.03 µM | ||
| 5-Lipoxygenase | IC50: 1.1 µM (in leukocytes) | |
| Cyclooxygenase (leukocytes) | IC50: 0.7 µM | |
| Phosphodiesterase 3 | IC50: 4.3 µM | |
| Phosphodiesterase 4 | IC50: 2.2 µM |
Experimental Protocols
1. In Vitro Cell Viability (MTT Assay)
This protocol is adapted from studies on non-small cell lung cancer cell lines.
-
Cell Seeding: Plate cells (e.g., A549, H520, H460) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (mesylate or free base) in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 5-60 µM).
-
Cell Treatment: Replace the medium in each well with the medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Analysis: Calculate cell growth inhibition as a percentage of the untreated controls.
2. In Vivo Tumor Growth Inhibition
This protocol is based on a Lewis lung carcinoma mouse model.
-
Animal Model: Use an appropriate mouse model (e.g., C57BL/6 mice).
-
Tumor Implantation: Subcutaneously inject Lewis lung carcinoma cells into the flanks of the mice.
-
Treatment Groups: Once tumors are established, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., 80 mg/kg/day) or vehicle control orally or via another appropriate route.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., every other day).
-
Endpoint: At the end of the study (e.g., day 14), euthanize the animals, excise the tumors, and weigh them.
-
Analysis: Compare the tumor weights and volumes between the treated and control groups.
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow for this compound.
References
Technical Support Center: Enhancing the Bioavailability of Darbufelone for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo administration of Darbufelone. Given its likely poor aqueous solubility, this guide focuses on strategies to enhance its bioavailability and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: The primary challenge with this compound is its low aqueous solubility. This can lead to several issues during in vivo studies, including:
-
Difficulty in achieving the desired concentration in a suitable vehicle for administration.
-
Precipitation of the compound upon dilution in aqueous physiological fluids after administration.
-
Low and variable oral bioavailability , leading to inconsistent plasma concentrations and therapeutic effects.
-
Poor dose-exposure proportionality , where increasing the dose does not result in a proportional increase in plasma concentration.
Q2: What are the known physicochemical properties of this compound?
A2: Key properties of this compound are summarized in the table below. Understanding these properties is crucial for developing an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄N₂O₂S | [1] |
| Molecular Weight | 332.46 g/mol | [2] |
| XLogP3 | 4.9 | [1] |
| Solubility in DMSO | 45 mg/mL (135.35 mM) | [2] |
| Salt Form | This compound mesylate is available and generally has enhanced water solubility and stability. | [3] |
Q3: What are the general strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A3: Several techniques can be employed to improve the bioavailability of poorly water-soluble drugs. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance solubility and dissolution rate.
-
-
Chemical Modifications:
-
Salt Formation: Using a salt form, such as this compound mesylate, can improve solubility.
-
Prodrugs: Modifying the drug structure to a more soluble form that converts to the active drug in vivo.
-
-
Formulation Approaches:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Complexation: Using agents like cyclodextrins to form soluble inclusion complexes.
-
Lipid-Based Formulations: Formulating the drug in lipids, oils, or surfactants can improve absorption. This includes self-emulsifying drug delivery systems (SEDDS).
-
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during preparation or upon dilution.
Possible Cause: The aqueous solubility of this compound is exceeded when the formulation is prepared or diluted.
Solutions:
-
Increase the concentration of the organic co-solvent: If using a co-solvent system (e.g., DMSO, PEG300), try increasing the proportion of the organic solvent. However, be mindful of the potential toxicity of the vehicle in the animal model.
-
Use a combination of excipients: A combination of a co-solvent, a surfactant (e.g., Tween 80), and a solubilizer (e.g., PEG300) can create a more stable formulation.
-
Prepare a nanosuspension: This involves reducing the particle size of the drug to the sub-micron range, which can improve its dissolution rate and stability in suspension.
-
Consider a lipid-based formulation: Solubilizing this compound in an oil or lipid-based vehicle can prevent precipitation in aqueous environments.
Issue 2: Inconsistent or low plasma concentrations are observed in vivo.
Possible Cause: Poor and variable absorption from the gastrointestinal tract due to low solubility and/or slow dissolution rate.
Solutions:
-
Switch to the mesylate salt form: this compound mesylate is expected to have higher aqueous solubility and may lead to more consistent absorption.
-
Formulate as a solid dispersion: This can enhance the dissolution rate and lead to higher and more reproducible plasma concentrations.
-
Develop a self-emulsifying drug delivery system (SEDDS): When a SEDDS formulation comes into contact with gastrointestinal fluids, it forms a fine emulsion, which can significantly improve drug solubilization and absorption.
-
Administer with food: For some lipophilic drugs, administration with a high-fat meal can enhance absorption. However, this needs to be tested and may not be suitable for all study designs.
Issue 3: Difficulty in administering the formulation due to high viscosity.
Possible Cause: The use of high concentrations of polymers or certain co-solvents can lead to a viscous formulation that is difficult to handle and administer accurately.
Solutions:
-
Optimize the vehicle composition: Try to reduce the concentration of the viscosity-increasing agent while maintaining the drug in solution. This may involve exploring different combinations of excipients.
-
Gently warm the formulation: A slight increase in temperature can reduce the viscosity of some vehicles. Ensure the temperature is not high enough to degrade the drug.
-
Use a larger gauge needle for administration: This can facilitate the administration of more viscous formulations.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes the preparation of a simple co-solvent-based formulation suitable for oral administration in rodents.
Materials:
-
This compound or this compound mesylate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline or PBS
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. Sonication may be used to aid dissolution.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix until a clear solution is obtained.
-
Finally, add saline or PBS to the desired final volume and mix well.
Example Formulation Composition: A commonly used vehicle composition for in vivo studies is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or PBS. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
This protocol provides a general outline for preparing a nanosuspension to enhance the dissolution rate of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC)
-
Purified water
-
Milling media (e.g., zirconium oxide beads)
-
High-energy media mill
Procedure:
-
Prepare a pre-suspension of this compound in an aqueous solution of the stabilizer.
-
Add the milling media to the pre-suspension.
-
Mill the suspension at a high speed for a sufficient time to achieve the desired particle size (typically below 500 nm). The milling time will need to be optimized.
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using a suitable technique like dynamic light scattering.
Visualizations
Caption: Workflow for developing and evaluating a bioavailable this compound formulation.
Caption: Potential signaling pathway influenced by enhanced this compound bioavailability.
References
Validation & Comparative
Darbufelone: A Comparative Analysis with Other Dual COX/LOX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological process mediated by a variety of signaling molecules. Among the most critical are eicosanoids, a class of lipid mediators derived from arachidonic acid. The two primary enzymatic pathways for eicosanoid synthesis are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. While non-steroidal anti-inflammatory drugs (NSAIDs) have traditionally targeted the COX pathway, there is growing interest in dual COX/LOX inhibitors that offer a broader spectrum of anti-inflammatory activity. This guide provides a detailed comparison of Darbufelone with other notable dual COX/LOX inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: The Arachidonic Acid Cascade
Arachidonic acid, released from the cell membrane by phospholipase A2, serves as the substrate for both COX and LOX enzymes. The COX pathway, with its isoforms COX-1 and COX-2, produces prostaglandins, which are key mediators of pain, fever, and inflammation. The 5-LOX pathway, on the other hand, generates leukotrienes, which are potent chemoattractants and play a crucial role in allergic and inflammatory responses. Dual inhibitors like this compound simultaneously block both pathways, offering a potentially more comprehensive anti-inflammatory effect.
Quantitative Comparison of Dual COX/LOX Inhibitors
The inhibitory potency of this compound and other dual COX/LOX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1, COX-2, and 5-LOX. A lower IC50 value indicates a higher potency. The following table summarizes the available data for this compound and selected comparators.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| This compound | 20 | 0.19 | Not readily available |
| Licofelone | 0.21 | 0.21 | 0.18[1] |
| Tenidap | Not readily available | Not readily available | Potent inhibitor[2][3] |
| Tebufelone | 1.5 | 0.08 (human whole blood) | 22 (human whole blood)[4] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Experimental Protocols
The determination of inhibitor potency relies on robust and standardized in vitro assays. Below are detailed methodologies for key experiments used to evaluate dual COX/LOX inhibitors.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant environment for assessing COX inhibition as it utilizes all blood components.
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 in human whole blood.
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Freshly drawn human blood is collected without anticoagulants.
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle (e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C, during which platelet activation leads to COX-1 mediated production of thromboxane (B8750289) A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped by centrifugation to separate the serum.
-
Serum levels of TXB2 are quantified using a specific enzyme immunoassay (EIA) or ELISA kit.
-
The IC50 value is calculated as the concentration of the test compound that causes a 50% reduction in TXB2 production compared to the vehicle control.[5]
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Freshly drawn human blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Aliquots of whole blood are incubated with lipopolysaccharide (LPS; e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
The LPS-treated blood is then pre-incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by the addition of a calcium ionophore (e.g., A23187) or arachidonic acid to stimulate prostaglandin (B15479496) synthesis.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
Plasma levels of prostaglandin E2 (PGE2), a major product of COX-2 activity, are quantified by a specific EIA or ELISA kit.
-
The IC50 value is determined as the concentration of the test compound that inhibits PGE2 production by 50% relative to the vehicle control.
-
5-Lipoxygenase (5-LOX) Inhibition Assay in Human Neutrophils
This cellular assay measures the inhibition of 5-LOX in its native environment within inflammatory cells.
Objective: To determine the IC50 value of a test compound against 5-LOX in isolated human neutrophils.
Methodology:
-
Isolation of Human Polymorphonuclear Leukocytes (PMNLs/Neutrophils):
-
Human venous blood is collected from healthy donors into tubes containing an anticoagulant.
-
PMNLs are isolated using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Contaminating red blood cells are removed by hypotonic lysis.
-
The purified PMNLs are washed and resuspended in a suitable buffer.
-
-
5-LOX Activity Assay:
-
The isolated PMNLs are pre-incubated with various concentrations of the test compound or vehicle at 37°C for a defined period (e.g., 10 minutes).
-
The cells are then stimulated with a calcium ionophore (e.g., A23187) in the presence of exogenous arachidonic acid to initiate the 5-LOX cascade.
-
The reaction is terminated after a specific incubation time (e.g., 5-10 minutes) by adding a stop solution (e.g., a mixture of methanol (B129727) and acetonitrile).
-
The production of 5-LOX metabolites, primarily leukotriene B4 (LTB4), is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or a specific EIA/ELISA kit.
-
The IC50 value is calculated as the concentration of the test compound that reduces LTB4 production by 50% compared to the vehicle control.
-
Conclusion
This compound demonstrates potent and selective inhibition of COX-2 over COX-1, a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. Its activity as a dual inhibitor of both COX and 5-LOX pathways positions it as a compound of significant interest for the development of novel anti-inflammatory therapeutics. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers in the field of inflammation and drug discovery. Further investigation into the 5-LOX inhibitory potency of this compound and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Darbufelone and Novel Anti-inflammatory Drugs
In the landscape of anti-inflammatory drug development, the pursuit of agents with improved efficacy and safety profiles remains a paramount objective for researchers and clinicians. This guide provides a detailed comparative analysis of Darbufelone, a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, with other novel anti-inflammatory drugs, primarily focusing on Licofelone (B1675295), which represents a clinically advanced compound with a similar mechanism of action. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further investigation and development in this therapeutic area.
Introduction to Dual COX/5-LOX Inhibitors
Inflammation is a complex biological response mediated by a variety of signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are derived from the arachidonic acid cascade. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes (COX-1 and COX-2), thereby reducing prostaglandin (B15479496) synthesis. While effective in mitigating inflammation and pain, non-selective NSAIDs are associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa. The development of selective COX-2 inhibitors offered a safer alternative regarding gastrointestinal toxicity, but concerns have been raised about potential cardiovascular risks.
Dual COX/5-LOX inhibitors represent a promising therapeutic strategy by simultaneously blocking the production of both prostaglandins and leukotrienes. This dual inhibition is hypothesized to offer a broader spectrum of anti-inflammatory activity with an improved safety profile, particularly concerning gastrointestinal and cardiovascular systems.
Comparative Analysis: this compound vs. Licofelone
This section provides a head-to-head comparison of this compound and Licofelone, focusing on their mechanism of action, in vitro potency, preclinical findings, and clinical development status.
Mechanism of Action
Both this compound and Licofelone exert their anti-inflammatory effects by inhibiting the two primary enzymes in the arachidonic acid metabolism pathway: cyclooxygenase and 5-lipoxygenase.
This compound is a potent inhibitor of both 5-lipoxygenase and cyclooxygenase.[1] It exhibits significant selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[1][2] Kinetic analysis has shown that this compound acts as a slow-binding, reversible, non-competitive inhibitor of human prostaglandin endoperoxide synthase-2 (PGHS-2).[2]
Licofelone is also a competitive inhibitor of 5-lipoxygenase, COX-1, and COX-2.[3][4] By inhibiting these enzymes, Licofelone effectively decreases the production of pro-inflammatory leukotrienes and prostaglandins.[3][4] Some studies suggest that Licofelone's mechanism also involves the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2.[5]
In Vitro Potency
The in vitro inhibitory activities of this compound and Licofelone against COX and 5-LOX enzymes have been quantified by determining their half-maximal inhibitory concentrations (IC50).
| Drug | Target Enzyme | IC50 (µM) | Reference |
| This compound | PGHS-1 (COX-1) | 20 | [2] |
| PGHS-2 (COX-2) | 0.19 | [2] | |
| 5-Lipoxygenase | 1.1 | [1] | |
| Cyclooxygenase (leukocytes) | 0.7 | [1] | |
| Licofelone | COX (general) | 0.21 | [6] |
| 5-LOX | 0.18 | [6] | |
| COX-1 (isolated) | 0.8 | [5] | |
| COX-2 (isolated) | >30 | [5] | |
| mPGES-1 | 6 | [5] |
Note: The experimental conditions for determining IC50 values can vary between studies, which may influence the results.
Preclinical and Clinical Efficacy
This compound has demonstrated anti-inflammatory and analgesic properties in animal models.[2] Beyond its anti-inflammatory effects, this compound has also been investigated for its anti-cancer properties. Studies have shown that it can inhibit the proliferation of non-small cell lung cancer cell lines in a dose-dependent manner and induce apoptosis.[7] In vivo studies using a Lewis lung carcinoma mouse model showed significant inhibition of tumor growth at a daily dose of 80 mg/kg.[7]
Licofelone has undergone more extensive clinical development, particularly for the treatment of osteoarthritis.[3][4][8] Clinical trials have shown that Licofelone is at least as effective as the traditional NSAID naproxen (B1676952) and the selective COX-2 inhibitor celecoxib (B62257) in managing the signs and symptoms of osteoarthritis.[3][4][8][9] A 52-week study demonstrated that Licofelone's efficacy was comparable to that of naproxen.[8][10] Furthermore, Licofelone has exhibited a favorable gastrointestinal safety profile, similar to placebo and significantly better than naproxen.[3][4][10] Some studies also suggest a potential for fewer incidences of peripheral edema compared to celecoxib.[3][4] Preclinical studies in animal models of arthritis have indicated that Licofelone may also have disease-modifying effects by reducing structural changes in the joints.[8]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Arachidonic Acid Signaling Pathway
Caption: Arachidonic acid cascade and points of inhibition.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for in vitro enzyme inhibition assays.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the in vitro potency and selectivity of a test compound in inhibiting the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors (e.g., hematin, glutathione).
-
Test compound and reference inhibitors (e.g., indomethacin, celecoxib).
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Prepare solutions of the test compound and reference inhibitors at various concentrations.
-
In a 96-well plate, add the reaction buffer, cofactors, and the appropriate enzyme (COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the designated wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the activity of the 5-LOX enzyme.
Materials:
-
Purified human recombinant 5-LOX enzyme.
-
Linoleic acid or arachidonic acid (substrate).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing ATP and CaCl2).
-
Test compound and reference inhibitor (e.g., zileuton).
-
Spectrophotometer.
Procedure:
-
Prepare solutions of the test compound and reference inhibitors at various concentrations.
-
In a suitable reaction vessel, combine the reaction buffer and the 5-LOX enzyme.
-
Add the test compound or reference inhibitor and pre-incubate for a specified time at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for a defined period using a spectrophotometer.
-
Calculate the initial rate of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound and Licofelone exemplify the therapeutic potential of dual COX/5-LOX inhibitors as a next-generation class of anti-inflammatory agents. While both compounds share a common mechanism of action, Licofelone has progressed further in clinical development, with a substantial body of data supporting its efficacy and safety in osteoarthritis. This compound, with its potent and selective COX-2 inhibition and demonstrated anti-proliferative effects, warrants further investigation for both inflammatory conditions and as a potential anti-cancer therapeutic. The data and protocols presented in this guide are intended to provide a foundation for researchers to conduct further comparative studies and explore the full therapeutic potential of these and other novel anti-inflammatory drugs.
References
- 1. Portico [access.portico.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Licofelone suppresses prostaglandin E2 formation by interference with the inducible microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity and potential role of licofelone in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. academic.oup.com [academic.oup.com]
Darbufelone Demonstrates Potent Anti-Cancer Effects in Xenograft Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New research findings validate the anti-cancer efficacy of Darbufelone, a novel dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitor, in preclinical xenograft models of lung and colon cancer. These studies provide compelling evidence for this compound's potential as a therapeutic agent in oncology, demonstrating significant tumor growth inhibition. This guide offers a comparative overview of this compound's performance against other non-steroidal anti-inflammatory drugs (NSAIDs) with anti-cancer properties, supported by experimental data and detailed protocols.
This compound's Efficacy in Lung Cancer Xenograft Models
In a study utilizing a Lewis lung carcinoma (LLC) mouse model, this compound exhibited significant anti-tumor activity.[1][2] Treatment with this compound at a daily dose of 80 mg/kg resulted in a substantial inhibition of tumor growth.[1][2] This effect is attributed to the drug's ability to induce cancer cell cycle arrest at the G0/G1 phase and promote apoptosis through the activation of caspase-3 and caspase-8.[1]
For comparison, the selective COX-2 inhibitor Celecoxib has also been evaluated in LLC xenograft models. While direct head-to-head studies with this compound are not yet available, studies on Celecoxib show a dose-dependent delay in tumor growth. For instance, a high dose of 75 mg/kg of Celecoxib daily significantly reduced tumor volume compared to a control group. It is important to note that cross-study comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Comparison of Anti-Cancer Effects in Lewis Lung Carcinoma Xenograft Model
| Compound | Dosage | Tumor Growth Inhibition | Key Findings |
| This compound | 80 mg/kg/day | Significant inhibition of tumor growth | Induces G0/G1 cell cycle arrest and apoptosis via caspase-3 and -8 activation. |
| Celecoxib | 75 mg/kg/day | Significant reduction in tumor volume | Effect is dose-dependent; also shows a reduction in pulmonary metastases. |
Insights into Colon Cancer Inhibition
While in vivo comparative data for this compound in colon cancer xenograft models is limited, in vitro studies have demonstrated its potent anti-proliferative and pro-apoptotic effects on human colon cancer cell lines. This compound significantly decreased the proliferative and invasive abilities of colon cancer cells in a dose-dependent manner. The proposed mechanism involves the upregulation of p27 and downregulation of cyclin D1 and CDK4, leading to G0/G1 cell cycle arrest. Furthermore, it was shown to induce apoptosis through the activation of caspase-3 and -9.
Another dual COX/5-LOX inhibitor, Licofelone, has been shown to suppress pancreatic cancer xenografts in athymic nude mice, suggesting a class effect for this type of inhibitor. In this model, Licofelone significantly decreased tumor volume and weight by 68% and 64%, respectively. These findings highlight the potential of dual COX/5-LOX inhibitors in treating various cancers.
Table 2: Overview of Effects on Colon Cancer Models
| Compound | Model | Key Findings |
| This compound | In vitro (Colon Cancer Cell Lines) | Dose-dependent inhibition of proliferation and invasion; induces G0/G1 cell cycle arrest and apoptosis. |
| Licofelone | In vivo (Pancreatic Cancer Xenograft) | 68% reduction in tumor volume and 64% reduction in tumor weight. |
| Celecoxib & 5-LOX Inhibitor (AA861) | In vivo (Colon Cancer Xenograft) | Combined treatment further inhibited tumor growth promoted by cigarette smoke extract compared to either inhibitor alone. |
Mechanism of Action: The Dual Inhibition Advantage
This compound's anti-cancer activity stems from its ability to simultaneously inhibit two key enzymes in the arachidonic acid pathway: COX-2 and 5-LOX. Both enzymes are often overexpressed in various cancers and contribute to inflammation-driven tumorigenesis. By blocking both pathways, this compound may offer a more comprehensive anti-cancer effect compared to selective COX-2 inhibitors, which can lead to a shunt in the metabolic pathway towards leukotriene production, potentially undermining the anti-tumor effect.
Caption: this compound's dual inhibition of COX-2 and 5-LOX.
Experimental Protocols
Lewis Lung Carcinoma (LLC) Xenograft Model
A standardized protocol for establishing an LLC xenograft model was utilized in the this compound studies.
-
Cell Culture: LLC cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., C57BL/6) are used.
-
Tumor Cell Implantation: A suspension of LLC cells (typically 1 x 10^6 cells) in a suitable medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers.
-
Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. This compound (80 mg/kg) or vehicle is administered daily via oral gavage.
-
Endpoint: At the end of the study period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blot).
Caption: General workflow for a xenograft model study.
Conclusion
The available preclinical data strongly support the anti-cancer effects of this compound in xenograft models of lung cancer. Its dual inhibitory mechanism of COX-2 and 5-LOX presents a promising strategy for cancer therapy. While direct comparative efficacy studies with other NSAIDs in the same experimental settings are needed to definitively establish its relative potency, the existing evidence positions this compound as a compelling candidate for further investigation in oncological settings. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this compound and other novel anti-cancer agents.
References
Unraveling the Anti-Neoplastic Activity of Darbufelone: A Comparative Mechanistic Analysis
For Immediate Release
This guide provides a comprehensive cross-validation of the mechanism of action of Darbufelone, a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, in the context of its anti-neoplastic properties. Through a detailed comparison with other dual-acting anti-inflammatory agents, Tepoxalin and Tebufelone, this document offers researchers, scientists, and drug development professionals a thorough analysis supported by experimental data and detailed protocols.
Comparative Efficacy: In Vitro Inhibition
This compound demonstrates a notable selectivity for COX-2 over COX-1, a desirable characteristic for minimizing gastrointestinal side effects associated with non-selective COX inhibitors. Its dual-action capability, extending to the inhibition of 5-LOX, positions it as a compound of interest for targeting multiple pathways in the arachidonic acid cascade, which is often dysregulated in cancer. The following table summarizes the in vitro inhibitory activities of this compound and its comparators.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 20[1][2] | 0.19[1][2] | 0.77[3] | 105.26 |
| Tepoxalin | 4.6 | 2.85 | 0.15[4][5] | 1.61 |
| Tebufelone | 1.5[3] | 0.08[3] | 22[3] | 18.75 |
Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cell Lines
Beyond its anti-inflammatory enzyme inhibition, this compound has been shown to exert direct anti-cancer effects by inducing cell cycle arrest and apoptosis.[6] Studies on non-small cell lung cancer (NSCLC) cell lines have demonstrated its ability to inhibit cell proliferation in a dose-dependent manner.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
| H460 | Large Cell Lung Cancer | 15 ± 2.7[1] |
| A549 | Lung Adenocarcinoma | 20 ± 3.6[1] |
| H520 | Squamous Cell Lung Cancer | 21 ± 1.8[1] |
Mechanism of Action: Signaling Pathways
This compound's anti-neoplastic activity is underpinned by its modulation of key cellular signaling pathways that control cell cycle progression and apoptosis. By inhibiting COX and 5-LOX, this compound reduces the production of pro-inflammatory and pro-proliferative eicosanoids. This action, in turn, influences downstream signaling cascades. A crucial aspect of this compound's mechanism is the upregulation of the cyclin-dependent kinase inhibitor p27, leading to a G0/G1 phase cell cycle arrest.[6] Furthermore, this compound triggers the apoptotic cascade through the activation of caspase-8 and caspase-3.[6]
Experimental Workflows and Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays are provided below.
Experimental Workflow: In Vitro Drug Efficacy Assessment
Detailed Experimental Protocols
1. Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)
-
Objective: To determine the IC₅₀ values of test compounds against COX-1 and COX-2.
-
Methodology:
-
COX-1 Activity (Thromboxane B₂ Production):
-
Collect heparinized human blood and aliquot into tubes containing the test compound at various concentrations or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane (B8750289) B₂ (TXB₂) production.
-
Centrifuge the samples to separate the serum.
-
Quantify the TXB₂ levels in the serum using a specific enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
-
-
COX-2 Activity (Prostaglandin E₂ Production):
-
Incubate heparinized human blood with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
Add the test compound at various concentrations or vehicle control to the blood and incubate for a specified period.
-
Centrifuge the samples to separate the plasma.
-
Quantify the prostaglandin (B15479496) E₂ (PGE₂) levels in the plasma by ELISA.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[3]
-
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Objective: To determine the IC₅₀ value of test compounds against 5-LOX.
-
Methodology:
-
Prepare a reaction mixture containing 5-LOX enzyme (from rat basophilic leukemia cells or human polymorphonuclear leukocytes), the test compound at various concentrations, and a suitable buffer.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
The conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) is monitored by measuring the increase in absorbance at 234 nm.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
-
3. Cell Viability (MTT) Assay
-
Objective: To assess the effect of the test compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
4. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of the test compound on cell cycle distribution.
-
Methodology:
-
Treat cancer cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content histograms are used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
5. Caspase Activation Assay
-
Objective: To measure the activity of caspases (e.g., caspase-3, -8) as an indicator of apoptosis.
-
Methodology:
-
Treat cells with the test compound or vehicle control to induce apoptosis.
-
Lyse the cells to release their contents.
-
Incubate the cell lysate with a fluorogenic or colorimetric caspase substrate (e.g., a peptide substrate conjugated to a reporter molecule).
-
Active caspases in the lysate will cleave the substrate, releasing the reporter molecule.
-
Measure the fluorescence or absorbance of the released reporter molecule using a fluorometer or spectrophotometer. The signal intensity is proportional to the caspase activity.
-
This comparative guide underscores the potential of this compound as an anti-neoplastic agent, providing a solid foundation for further research and development in this area. The detailed methodologies and clear data presentation aim to facilitate the validation and extension of these findings.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 6. Immunoregulatory mechanisms of the arachidonic acid pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Darbufelone vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Darbufelone and traditional non-steroidal anti-inflammatory drugs (NSAIDs). By examining their distinct mechanisms of action, enzymatic inhibition profiles, and preclinical performance, this document aims to offer valuable insights for researchers and professionals in the field of drug development.
Mechanism of Action: A Tale of Two Pathways
Traditional NSAIDs, such as ibuprofen (B1674241), naproxen, and diclofenac, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][2][3] The inhibition of COX-1, which is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet function, is associated with the common gastrointestinal side effects of NSAIDs.[4][5] In contrast, the inhibition of COX-2, which is induced during inflammation, is largely responsible for the therapeutic effects of NSAIDs.[4][5]
This compound (also known as CI-1004) presents a more targeted approach. It is a dual inhibitor that selectively targets COX-2 over COX-1 and also inhibits 5-lipoxygenase (5-LOX).[6] The inhibition of 5-LOX blocks the production of leukotrienes, another important class of inflammatory mediators. This dual-pathway inhibition suggests a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs.
Signaling Pathways of NSAIDs and this compound
Quantitative Comparison of Enzymatic Inhibition
The selectivity of an anti-inflammatory agent for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile. A higher COX-2/COX-1 selectivity ratio is generally desirable.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | 20 | 0.19 | 105 |
| Celecoxib | >100 | 0.04 | >2500 |
| Diclofenac | 0.9 | 0.03 | 30 |
| Ibuprofen | 5 | 10 | 0.5 |
| Naproxen | 2 | 1 | 2 |
Table 1: Comparative In Vitro COX Inhibition. Data compiled from multiple sources. IC50 values can vary depending on the specific assay conditions.
As the data indicates, this compound exhibits a high degree of selectivity for COX-2 over COX-1. While celecoxib, a well-established COX-2 selective inhibitor, shows even greater selectivity, this compound's profile is significantly more selective than traditional NSAIDs like ibuprofen and naproxen.
Preclinical Efficacy and Safety: A Head-to-Head Look
Direct comparative studies of this compound against a wide range of NSAIDs in standardized preclinical models are limited in the public domain. However, available data on this compound's performance in key preclinical assays for anti-inflammatory efficacy and gastrointestinal safety, alongside established data for common NSAIDs, allows for an indirect comparison.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. While specific head-to-head data is not available, this compound has been described as being orally active in animal models of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Animals are divided into groups: a control group (vehicle), a reference NSAID group (e.g., indomethacin (B1671933), diclofenac), and this compound treatment groups at various doses. Drugs are typically administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each treated group compared to the control group.
Gastrointestinal Safety: Ulcerogenic Potential
A key differentiator for novel anti-inflammatory agents is a reduced potential for causing gastric ulcers. This compound has been reported to be non-ulcerogenic in animal models.[2]
Experimental Protocol: Assessment of Ulcerogenic Activity in Rats
-
Animals: Male Wistar rats (180-220g) are used.
-
Fasting: Animals are fasted for 24 hours before drug administration, with free access to water.
-
Grouping and Administration: Animals are divided into a control group (vehicle), a positive control group (a known ulcerogenic NSAID like indomethacin or naproxen), and this compound treatment groups at various doses. Drugs are administered orally.
-
Observation Period: Animals are observed for a defined period, typically 4-6 hours, after drug administration.
-
Stomach Examination: Animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers or other mucosal damage.
-
Ulcer Index Scoring: The severity of gastric lesions is scored based on the number and size of the ulcers.
-
Statistical Analysis: The ulcer index of the this compound-treated groups is compared to that of the positive control and vehicle control groups.
Summary and Future Directions
This compound's dual inhibition of COX-2 and 5-LOX, combined with its high selectivity for COX-2 over COX-1, positions it as a promising anti-inflammatory agent with a potentially superior safety profile compared to traditional NSAIDs. The preclinical data, although limited in direct comparative studies, suggests a favorable profile in terms of both efficacy and gastrointestinal safety.
For drug development professionals, further head-to-head preclinical studies are warranted to directly compare the anti-inflammatory potency and ulcerogenic potential of this compound with a broader range of NSAIDs, including both non-selective and COX-2 selective agents. Such studies, utilizing the standardized protocols outlined in this guide, would provide the robust quantitative data necessary to fully elucidate the comparative therapeutic index of this compound and inform its future clinical development.
References
- 1. This compound mesylate | LTR | Prostaglandin Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (PD070652, AKTXOQVMWSFEBQ-LCYFTJDESA-N) [probes-drugs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
The Potential Synergy of Darbufelone and Chemotherapy in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the investigational drug Darbufelone, a dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitor, and its potential utility in combination with standard chemotherapy. While direct clinical data on this specific combination is not yet available, this document synthesizes preclinical findings for this compound as a monotherapy and contextualizes its potential by drawing comparisons with other COX-2 inhibitors that have been studied in conjunction with chemotherapy.
Product Performance: this compound as a Monotherapy
This compound has demonstrated notable anti-cancer properties in preclinical studies, particularly in the context of non-small cell lung cancer (NSCLC).[1][2][3] As a dual inhibitor of COX-2 and 5-LOX, its mechanism of action is rooted in the modulation of inflammatory pathways that are frequently implicated in tumorigenesis and progression.[4][5][6]
Key Preclinical Findings:
-
Inhibition of Cancer Cell Proliferation: this compound has been shown to inhibit the proliferation of various NSCLC cell lines in a dose-dependent manner.[1]
-
Induction of Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 phase, an effect mediated by the up-regulation of the cell cycle inhibitor p27.[1][3]
-
Apoptosis Induction: this compound promotes programmed cell death (apoptosis) in cancer cells through the activation of caspase-3 and caspase-8.[1][3]
-
In Vivo Tumor Growth Inhibition: In a Lewis lung carcinoma mouse model, daily administration of this compound at 80 mg/kg significantly inhibited tumor growth.[1][3]
Comparative Analysis: this compound in Combination with Chemotherapy
While specific data for this compound combined with chemotherapy is lacking, insights can be gleaned from studies on other COX-2 inhibitors in combination with standard chemotherapeutic agents in NSCLC. A meta-analysis of six randomized controlled trials (RCTs) involving 1,794 patients suggested that the addition of COX-2 inhibitors to chemotherapy improved the overall response rate (ORR) in advanced NSCLC.[7][8][9] However, this analysis did not find a significant improvement in overall survival (OS) or progression-free survival (PFS).[7][9]
Another meta-analysis focusing on celecoxib (B62257) found that its addition to chemotherapy did not significantly improve OS or PFS in NSCLC patients and was associated with an increase in grade 3 and 4 anemia.[10] These findings highlight the complex and sometimes contradictory results when combining COX-2 inhibitors with chemotherapy.
The potential synergy of this compound with chemotherapy is hypothesized to stem from its dual inhibitory action. By targeting both the COX-2 and 5-LOX pathways, this compound may more comprehensively suppress the inflammatory tumor microenvironment, potentially sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Table 1: Summary of Efficacy Data for COX-2 Inhibitors in Combination with Chemotherapy in Advanced NSCLC
| Treatment Arm | Overall Response Rate (ORR) | Overall Survival (OS) | Progression-Free Survival (PFS) | Key Toxicities | Source |
| COX-2 Inhibitors + Chemotherapy | Significantly improved (RR = 1.25) | No significant difference | No significant difference | Increased risk of leukopenia, thrombocytopenia, and cardiovascular events | [7][9] |
| Chemotherapy Alone | Baseline | Baseline | Baseline | Standard chemotherapy-related toxicities | [7][9] |
| Celecoxib + Chemotherapy | No significant difference in response | No significant difference (RR: 1.21) | Favored placebo (RR: 0.97) | Increased grade 3 & 4 anemia | [10] |
| Placebo + Chemotherapy | Baseline | Baseline | Baseline | Standard chemotherapy-related toxicities | [10] |
RR: Relative Risk
Experimental Protocols
To rigorously evaluate the efficacy of this compound in combination with chemotherapy, a well-defined experimental protocol is essential. Below is a proposed methodology based on standard preclinical cancer research practices.
In Vitro Synergy Study
-
Cell Lines: A panel of human NSCLC cell lines (e.g., A549, H460, H520) would be utilized.
-
Drug Concentrations: Cells would be treated with a dose range of this compound, a standard chemotherapeutic agent (e.g., cisplatin (B142131) or paclitaxel), and the combination of both.
-
Viability Assay: Cell viability would be assessed using an MTT or similar assay after 48-72 hours of treatment.
-
Synergy Analysis: The combination index (CI) would be calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis and Cell Cycle Analysis: Flow cytometry would be employed to analyze apoptosis (Annexin V/PI staining) and cell cycle distribution (propidium iodide staining) in cells treated with the individual drugs and the combination.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) would be subcutaneously injected with NSCLC cells.
-
Treatment Groups: Once tumors reach a palpable size, mice would be randomized into four groups: Vehicle control, this compound alone, Chemotherapy alone, and this compound + Chemotherapy.
-
Dosing and Administration: this compound would be administered orally daily, while chemotherapy would be given according to a clinically relevant schedule (e.g., intraperitoneal injection weekly).
-
Efficacy Endpoints: Tumor volume would be measured regularly. At the end of the study, tumors would be excised, weighed, and processed for histological and molecular analysis. Overall survival of the mice would also be monitored.
-
Toxicity Assessment: Animal body weight and general health would be monitored throughout the study to assess treatment-related toxicity.
Visualizing the Pathways and Processes
To better understand the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed anticancer signaling pathway of this compound.
Caption: Experimental workflow for efficacy testing.
Conclusion and Future Directions
This compound demonstrates compelling preclinical anti-cancer activity as a monotherapy. While the efficacy of its combination with chemotherapy remains to be directly investigated, the existing data for other COX-2 inhibitors provide a rationale for such studies. The dual inhibition of COX-2 and 5-LOX by this compound may offer a more potent and multifaceted approach to overcoming chemotherapy resistance and improving patient outcomes. Future research should focus on conducting well-designed preclinical combination studies, as outlined above, to provide the necessary data to support the clinical translation of this promising therapeutic strategy.
References
- 1. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. COX-2/5-LOX dual acting anti-inflammatory drugs in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-lipoxygenase antagonist therapy: a new approach towards targeted cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of COX-2 inhibitors for advanced non-small-cell lung cancer with chemotherapy: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Efficacy and safety of COX-2 inhibitors for advanced non-small-cell lung cancer with chemotherapy: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Safety Operating Guide
Standard Operating Procedure: Darbufelone Disposal
This document provides comprehensive guidance for the safe and compliant disposal of Darbufelone and its associated waste materials. Adherence to these procedures is mandatory for all laboratory personnel to ensure personal safety and environmental protection.
Immediate Safety Precautions
Before handling this compound for disposal, ensure all appropriate Personal Protective Equipment (PPE) is worn. Consult the table below for specific requirements. In case of a spill, immediately evacuate the area and refer to the material safety data sheet (MSDS) for emergency procedures. All disposal activities should be conducted within a certified chemical fume hood.
Waste Characterization and Segregation
Proper segregation of this compound waste is critical. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by institutional guidelines.
Table 1: this compound Waste Classification and Handling
| Waste Type | Description | Container Type | Labeling Requirements |
| Solid Waste | Unused or expired pure this compound powder, contaminated labware (e.g., weigh boats, gloves). | Lined, sealable hazardous waste container. | "Hazardous Waste," "this compound, Solid," GHS Pictograms |
| Aqueous Waste (Dilute) | Solutions containing <1% this compound by weight. | Designated aqueous hazardous waste container. | "Hazardous Waste," "this compound, Aqueous," Concentration |
| Organic Solvent Waste | Solutions of this compound in organic solvents (e.g., Methanol, DMSO). | Designated organic solvent waste container. | "Hazardous Waste," "this compound, Organic," Solvent(s) |
| Sharps Waste | Needles, syringes, or contaminated glassware used for this compound transfer. | Puncture-proof sharps container. | "Hazardous Sharps Waste," "this compound Contaminated" |
Step-by-Step Disposal Protocol
Protocol 3.1: Disposal of Solid this compound Waste
-
Preparation: Don appropriate PPE as specified in Table 2. Ensure a designated solid hazardous waste container is available in the chemical fume hood.
-
Transfer: Carefully transfer solid this compound and contaminated disposables (e.g., gloves, weigh paper) into the lined hazardous waste container.
-
Sealing: Securely seal the inner liner and then the container lid. Do not overfill the container.
-
Labeling: Ensure the container is accurately labeled with the contents and hazard warnings.
-
Storage: Store the sealed container in the designated satellite accumulation area for hazardous waste, away from incompatible materials.
Protocol 3.2: Disposal of Liquid this compound Waste
-
Preparation: Select the correct liquid waste container (aqueous or organic) based on the solvent.
-
Transfer: Using a funnel, carefully pour the liquid waste into the designated container. Avoid splashing.
-
Segregation: Never mix aqueous and organic waste streams.
-
Sealing and Labeling: Securely cap the container. Update the waste log on the container label with the added volume and chemical constituents.
-
Storage: Store the container in secondary containment within the satellite accumulation area.
Quantitative Safety Data
The following table summarizes key quantitative data for the safe handling and disposal of this compound.
Table 2: this compound Safety and Disposal Parameters
| Parameter | Value / Specification | Personal Protective Equipment (PPE) |
| Occupational Exposure Limit (OEL) | 0.05 mg/m³ (8-hour TWA) | Gloves: Nitrile (double-gloving recommended) |
| Aqueous Disposal Limit | < 0.5 ppm (after institutional treatment) | Eye Protection: Safety glasses with side shields |
| Primary Inactivation Reagent | 1 M Sodium Hydroxide (NaOH) for 2 hours | Lab Coat: Standard, flame-resistant |
| Recommended Storage Temperature | 2-8 °C | Respiratory: Required for handling solids outside of a fume hood |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste segregation and disposal.
Personal protective equipment for handling Darbufelone
Essential Safety and Handling Guide for Darbufelone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a dual inhibitor of cellular PGF2α and LTB4 production.[1][2][3] While the Safety Data Sheet (SDS) for this compound mesylate states that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is prudent to handle it with care, as with any investigational compound with limited long-term toxicological data.[4] The SDS advises avoiding inhalation, skin and eye contact, and the formation of dust and aerosols.[4]
Key recommendations include:
-
Always handle this compound within a certified chemical fume hood or other suitable containment ventilation device.
-
Use dedicated personal protective equipment (PPE) and change it immediately if contaminated.
-
Be aware of the potential for the compound to be absorbed through the skin or inhaled as a dust or aerosol.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Protection Factor/Specification |
| Weighing and Dispensing (Solid Form) | Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields, N95 Respirator | Gloves: Powder-free, ASTM D6978 rated. Gown: Impermeable, disposable. |
| Solution Preparation and Handling | Nitrile Gloves, Disposable Gown, Chemical Splash Goggles | Goggles: Provide a seal around the eyes. |
| In Vitro/In Vivo Administration | Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields | Change gloves frequently. |
| Waste Disposal | Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields | Handle all waste as potentially hazardous. |
Experimental Protocols
3.1. Weighing and Dispensing of Solid this compound
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface.
-
PPE: Don a disposable gown, safety glasses with side shields, an N95 respirator, and double powder-free nitrile gloves.
-
Procedure:
-
Perform all manipulations within the fume hood.
-
Use a dedicated, calibrated balance.
-
Carefully open the container with the solid this compound.
-
Use a clean, dedicated spatula to transfer the desired amount of powder to a tared weigh boat or container.
-
Minimize the creation of dust.
-
Close the primary container tightly after use.
-
-
Decontamination: Clean the balance and spatula with 70% ethanol (B145695) or another appropriate solvent. Dispose of all contaminated disposables as hazardous waste.
3.2. Preparation of this compound Stock Solution
-
Preparation: Work within a certified chemical fume hood. Assemble all necessary materials (weighed this compound, solvent, volumetric flasks, pipettes).
-
PPE: Don nitrile gloves, a disposable gown, and chemical splash goggles.
-
Procedure:
-
Add the solvent to the container with the weighed this compound.
-
Ensure the container is securely capped and mix by vortexing or sonicating until the solid is completely dissolved.
-
If transferring the solution, use appropriate volumetric pipettes.
-
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature (-20°C for one month or -80°C for six months).
Disposal Plan
All waste materials contaminated with this compound, including gloves, gowns, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound or its waste down the drain.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Visual Guidance
Diagram 1: PPE Selection Workflow for Handling this compound
Caption: PPE selection workflow based on the handling task for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
